Bis(2,2,2-trifluoroethyl)amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F6N/c5-3(6,7)1-11-2-4(8,9)10/h11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGHXLFPMOKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193671 | |
| Record name | Bis(2,2,2-trifluoroethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-01-2 | |
| Record name | 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,2,2-trifluoroethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2,2,2-trifluoroethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,2,2-trifluoroethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Bis(2,2,2-trifluoroethyl)amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/647ERY9JBN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bis(2,2,2-trifluoroethyl)amine from Trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a robust and accessible synthetic pathway for the preparation of bis(2,2,2-trifluoroethyl)amine, a valuable building block in pharmaceutical and materials science, starting from the readily available 2,2,2-trifluoroethanol. The synthesis proceeds via a two-step sequence involving the activation of trifluoroethanol through tosylation, followed by a nucleophilic substitution with an appropriate amine source. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and a summary of the relevant quantitative data to facilitate the successful and efficient synthesis of the target compound.
Introduction
This compound is a fluorinated secondary amine of significant interest in the development of novel pharmaceuticals and advanced materials. The incorporation of trifluoroethyl groups can impart unique properties, such as enhanced metabolic stability, increased lipophilicity, and altered basicity, making it a desirable moiety in drug design. This guide outlines a practical and scalable synthetic route from 2,2,2-trifluoroethanol, a common fluorinated solvent and building block.
Synthetic Strategy
The synthesis of this compound from trifluoroethanol is most effectively achieved through a two-step process. A direct conversion is not readily feasible due to the poor leaving group ability of the hydroxyl group. Therefore, the synthetic strategy involves:
-
Activation of Trifluoroethanol: The hydroxyl group of 2,2,2-trifluoroethanol is converted into a good leaving group. The formation of a p-toluenesulfonate (tosylate) ester is a common and efficient method for this transformation.
-
Nucleophilic Amination: The resulting 2,2,2-trifluoroethyl p-toluenesulfonate is then reacted with an amine nucleophile to form the desired this compound. Two primary approaches for this step are considered:
-
Route A: Reaction with ammonia, which can lead to a mixture of primary, secondary, and tertiary amines.
-
Route B: Reaction with 2,2,2-trifluoroethylamine, providing a more direct route to the target secondary amine.
-
The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,2,2-Trifluoroethyl p-toluenesulfonate
This procedure details the conversion of 2,2,2-trifluoroethanol to its corresponding tosylate, a key intermediate for the subsequent amination step.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2,2,2-Trifluoroethanol | 100.04 | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.2 |
| Pyridine (or Triethylamine) | 79.10 (or 101.19) | 1.5 |
| Dichloromethane (DCM), anhydrous | - | - |
| Water | - | - |
| Brine | - | - |
| Sodium sulfate, anhydrous | - | - |
Procedure:
-
To a solution of 2,2,2-trifluoroethanol (1.0 eq.) in anhydrous dichloromethane (10 volumes) in a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere, cool the mixture to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (1.5 eq.) to the cooled solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.[1]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2,2-trifluoroethyl p-toluenesulfonate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound
Two alternative routes for the N-alkylation of the tosylate intermediate are presented below.
This route utilizes ammonia as the nitrogen source. Careful control of stoichiometry is crucial to favor the formation of the secondary amine over the primary and tertiary amine byproducts.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2,2,2-Trifluoroethyl p-toluenesulfonate | 254.23 | 2.0 |
| Ammonia (concentrated aqueous or gas) | 17.03 | Excess |
| Suitable solvent (e.g., Ethanol, THF) | - | - |
Procedure:
-
In a pressure vessel, dissolve 2,2,2-trifluoroethyl p-toluenesulfonate (2.0 eq.) in a suitable solvent such as ethanol or THF.
-
Add a large excess of concentrated aqueous ammonia or bubble gaseous ammonia through the solution. The use of a significant excess of ammonia is intended to favor the formation of the primary amine initially, which can then be further alkylated, while also minimizing the formation of the tertiary amine.
-
Seal the vessel and heat the reaction mixture to a temperature between 100-150 °C for several hours. The reaction progress should be monitored by GC-MS or LC-MS.
-
After cooling to room temperature, carefully vent the excess ammonia.
-
Acidify the reaction mixture with aqueous HCl and extract with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material and byproducts.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the liberated amine into an organic solvent.
-
Dry the organic extract over a suitable drying agent, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation to isolate this compound.
This route offers a more direct synthesis of the target secondary amine by alkylating the pre-formed 2,2,2-trifluoroethylamine.
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 2,2,2-Trifluoroethyl p-toluenesulfonate | 254.23 | 1.0 |
| 2,2,2-Trifluoroethylamine | 99.06 | 1.1 - 1.5 |
| Non-nucleophilic base (e.g., DIPEA) | 129.24 | 1.5 - 2.0 |
| Anhydrous solvent (e.g., DMF, DMSO) | - | - |
Procedure:
-
Dissolve 2,2,2-trifluoroethyl p-toluenesulfonate (1.0 eq.) and 2,2,2-trifluoroethylamine (1.1-1.5 eq.) in an anhydrous polar aprotic solvent such as DMF or DMSO in a round-bottomed flask under an inert atmosphere.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the reaction mixture.
-
Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine to remove the solvent and salt byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound. A method for the selective mono-N-alkylation of primary amines using a cesium base in anhydrous DMSO or DMF at room temperature has been reported, which may also be applicable.[2]
Data Presentation
The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2,2,2-Trifluoroethanol | C₂H₃F₃O | 100.04 | 74 | -43.5 |
| 2,2,2-Trifluoroethyl p-toluenesulfonate | C₉H₉F₃O₃S | 254.23 | 87-92 / 0.1 mmHg | 36-38 |
| This compound | C₄H₅F₆N | 181.08 | 217 | N/A |
Signaling Pathways and Logical Relationships
The logical progression of the synthesis can be visualized as a series of transformations, starting from the activation of the alcohol to the final N-alkylation.
Caption: Logical flow of the two-step synthesis.
Conclusion
References
An In-depth Technical Guide to Bis(2,2,2-trifluoroethyl)amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2,2,2-trifluoroethyl)amine is a fluorinated secondary amine that serves as a critical building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two trifluoroethyl groups imparts unique chemical and physical properties, including high thermal stability, altered basicity, and increased lipophilicity in the molecules it is incorporated into. This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on its relevance to drug discovery and development. While detailed experimental protocols and specific biological pathway interactions for this compound are not extensively documented in publicly accessible literature, this guide consolidates available data to support its application in research and development.
Chemical Structure and Identification
This compound is a symmetrical secondary amine characterized by two 2,2,2-trifluoroethyl substituents attached to a central nitrogen atom.
A Comprehensive Technical Guide to Bis(2,2,2-trifluoroethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bis(2,2,2-trifluoroethyl)amine, a fluorinated amine of significant interest in medicinal chemistry and materials science. This document covers its fundamental properties, synthesis, and reactivity, presenting data in a clear and accessible format for researchers and professionals in drug development.
Chemical Identity and Nomenclature
This compound is a secondary amine characterized by the presence of two trifluoroethyl substituents. Its systematic and common identifiers are crucial for accurate documentation and communication in a research context.
The IUPAC name for this compound is 2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine .[1]
Common synonyms for this chemical include:
Physicochemical Properties
The unique properties of this compound, largely influenced by the high electronegativity of the fluorine atoms, are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H5F6N | [1] |
| Molecular Weight | 181.08 g/mol | [1] |
| Appearance | Clear colorless to yellow liquid | |
| Boiling Point | 343-344 K (70-71 °C) | |
| Refractive Index | 1.2985-1.3045 @ 20 °C | |
| Solubility | Soluble in water | |
| Proton Affinity | 838.1 kJ/mol | |
| Gas Basicity | 805.1 kJ/mol |
Synthesis and Reactivity
The synthesis of this compound is of key interest for its application as a building block in the development of novel chemical entities.
Synthesis via Reductive Amination
A common and versatile method for the synthesis of amines is reductive amination.[2] This approach involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine.[2][3] For the synthesis of this compound, this would involve the reaction of 2,2,2-trifluoroethylamine with trifluoroacetaldehyde, followed by reduction.
Experimental Protocol: Conceptual Reductive Amination
-
Step 1: Imine Formation. 2,2,2-Trifluoroethylamine is reacted with trifluoroacetaldehyde in a suitable solvent under weakly acidic conditions to facilitate the formation of the N-(2,2,2-trifluoroethyl)-1,1,1-trifluoroethanimine intermediate.
-
Step 2: Reduction. The formed imine is then reduced in situ using a suitable reducing agent, such as sodium borohydride or through catalytic hydrogenation, to yield this compound.
Caption: Conceptual workflow for the synthesis of this compound via reductive amination.
Reactivity as a Nucleophile
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile. It can react with various electrophiles, such as alkyl halides and acyl chlorides, to form more complex molecules. This reactivity is fundamental to its utility in the synthesis of pharmaceuticals and other functional materials.
Applications in Drug Development
The incorporation of trifluoromethyl groups into drug candidates can significantly enhance their metabolic stability and lipophilicity, thereby improving their pharmacokinetic profiles. This compound serves as a valuable building block for introducing the trifluoroethyl moiety into potential therapeutic agents. Its use as an intermediate in the synthesis of fluorinated pharmaceuticals is a key area of its application.
Logical Relationships in Synthesis
The synthesis of amines, including fluorinated amines like this compound, often involves a series of interconnected reactions. The choice of starting materials and reaction conditions dictates the final product.
Caption: Key components and intermediates in the reductive amination synthesis of amines.
References
"Bis(2,2,2-trifluoroethyl)amine" molecular weight and formula
Introduction: This document provides core technical specifications for Bis(2,2,2-trifluoroethyl)amine, a fluorinated organic compound. The data presented herein is essential for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Properties:
This compound is an amine derivative utilized as an intermediate in the synthesis of various fluorinated compounds, including pharmaceuticals and pesticides[1]. It is characterized by the presence of two 2,2,2-trifluoroethyl groups attached to a nitrogen atom[2].
Quantitative Data Summary:
The fundamental molecular properties of this compound are summarized in the table below. This data is compiled from various chemical and safety databases.
| Parameter | Value | References |
| Molecular Formula | C4H5F6N | [2][3][4][5][6][7] |
| Molecular Weight | 181.08 g/mol | [2][3][4][6] |
| Exact Mass | 181.03261814 Da | [6] |
| CAS Number | 407-01-2 | [3][5][7] |
| EC Number | 206-978-7 | [4] |
| Density | 1.1 g/cm³ | [4] |
Structural Information:
Physicochemical Properties:
-
Appearance: Colorless to yellow liquid[8].
-
Boiling Point: Approximately 217°C, with other sources indicating a range of 343 K to 344 K[3][7].
-
Solubility: Soluble in water[3].
Safety and Handling:
This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin, and harmful if inhaled. It is also known to cause severe skin burns and eye damage[5][6]. Appropriate personal protective equipment and handling procedures should be strictly followed when working with this compound. For transportation, it is classified under "AMINES, LIQUID, CORROSIVE, N.O.S."[5].
References
- 1. This compound | 407-01-2 [chemicalbook.com]
- 2. Buy this compound | 407-01-2 [smolecule.com]
- 3. This compound | 407-01-2 | FB79527 [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. This compound, 95% | Fisher Scientific [fishersci.ca]
- 6. This compound | C4H5F6N | CID 78999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Comprehensive Technical Guide to Bis(2,2,2-trifluoroethyl)amine (CAS 407-01-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of Bis(2,2,2-trifluoroethyl)amine, CAS number 407-01-2. It is a fluorinated organic compound recognized for its unique chemical properties imparted by the trifluoromethyl groups. These properties, including enhanced stability and lipophilicity, make it a valuable building block in various fields.[1] This guide consolidates available data on its physicochemical properties, synthesis, reactivity, applications, and safety protocols, serving as a critical resource for professionals in research and development.
Physicochemical Properties
This compound is a colorless liquid.[2] The presence of two trifluoroethyl groups attached to a nitrogen atom significantly influences its chemical characteristics, enhancing its stability and providing a unique reactivity profile.[1][3] It is classified as a Per- and Polyfluoroalkyl Substance (PFAS) and is noted to be soluble in dimethyl sulfoxide (DMSO).[4]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 407-01-2 | [5][6] |
| Molecular Formula | C₄H₅F₆N | [1][5][7] |
| Molecular Weight | 181.08 g/mol | [3][5] |
| IUPAC Name | 2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine | [5] |
| Synonyms | N,N-Bis(2,2,2-trifluoroethyl)amine, Di(trifluoroethyl)amine | [1] |
| Appearance | Colorless Liquid | [1][2] |
| Boiling Point | 70-71 °C (343-344 K) | [7] |
| Solubility | Soluble in water | [2] |
| Proton Affinity | 838.1 kJ/mol | [8] |
| Gas Basicity | 805.1 kJ/mol | [8] |
Synthesis and Experimental Protocols
While detailed, step-by-step industrial synthesis protocols are often proprietary, the scientific literature outlines several effective strategies for the laboratory-scale preparation of this compound. These methods leverage common starting materials and established reaction pathways.
General Synthesis Methodologies:
-
Fluorination of Ethylamine: This approach involves the direct fluorination of ethylamine using suitable fluorinating reagents in a radical reaction.[3]
-
Reductive Amination: The reaction of trifluoroacetaldehyde with an amine under specific conditions can yield the target compound.[3]
-
Reduction of Trifluoroacetyl Derivatives: this compound can be obtained as a by-product from the reduction of trifluoroacetyl derivatives using powerful reducing agents like lithium aluminum hydride.[3]
Below is a generalized workflow representing a common synthesis strategy.
Caption: Generalized workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The unique electronic properties imparted by the fluorine atoms make this compound a versatile intermediate in organic synthesis.[1] Its nitrogen atom can act as a nucleophile, and the trifluoromethyl groups influence its reaction profile.[1][3]
Key Reactions:
-
Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, reacting with various electrophiles.[3]
-
Condensation Reactions: It can react with carbonyl compounds to form imines and related structures.[3]
-
Dimerization: The compound is known to react reversibly with tetramethylammonium to form a dimer.[2]
Its reactivity makes it an important intermediate in the preparation of fluorinated pharmaceuticals, pesticides, and polymers.[6]
Caption: Reactivity profile of this compound in organic synthesis.
Applications in Drug Development and Materials Science:
The introduction of trifluoromethyl groups can significantly alter a molecule's fat solubility and metabolic stability, making it a key strategy in drug design.[9] While direct applications of this compound are specific, its role as a precursor is significant.
-
Pharmaceuticals: It serves as an intermediate in synthesizing fluorinated drug candidates.[6] The related compound, 2,2,2-trifluoroethylamine, is used to prepare molecules for treating a wide range of diseases affecting the central nervous, cardiovascular, and endocrine systems.[10] It is also used in analytical methods, such as for the determination of ibuprofen residue in water samples.[3]
-
Agrochemicals: It is a building block for advanced pesticides, including insecticides and fungicides.[6][10]
-
Materials Science: Derivatives have found novel applications. For instance, Bis(2,2,2-trifluoroethyl) carbonate is used as a high-stability electrolyte additive in lithium-ion batteries.[3]
Caption: Application pathways originating from this compound.
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling in a laboratory setting. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[5][11][12]
Table 2: GHS Hazard Information for this compound
| Category | Code | Description | Reference |
| Signal Word | - | Danger | [5][11] |
| Pictogram(s) | GHS02, GHS05, GHS06 | Flame, Corrosion, Skull and Crossbones | [5] |
| Hazard Statements | H225/H226 | Highly flammable liquid and vapor / Flammable liquid and vapor | [5] |
| H302 | Harmful if swallowed | [5][11][13] | |
| H312 | Harmful in contact with skin | [5][11][13] | |
| H332 | Harmful if inhaled | [5][11][13] | |
| H314 | Causes severe skin burns and eye damage | [5][11][13] | |
| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [12] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting | [11] | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower | [11][12] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [11][12] | |
| P310 | Immediately call a POISON CENTER or doctor/physician | [12] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | [12] |
Handling Recommendations: Use only in a well-ventilated area, such as a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] In case of accidental release, collect spills with suitable absorbent material and dispose of as hazardous waste.[14]
Conclusion
This compound is a fluorinated amine with significant utility as a chemical intermediate. Its distinct properties, derived from its trifluoroethyl groups, make it a valuable component in the synthesis of a wide array of products, from life-saving pharmaceuticals to advanced materials for energy storage. Professionals handling this compound must adhere to strict safety protocols due to its hazardous nature. Continued research into the applications of this and similar fluorinated building blocks will likely yield further innovations in drug development and materials science.
References
- 1. CAS 407-01-2: 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)etha… [cymitquimica.com]
- 2. This compound | 407-01-2 | FB79527 [biosynth.com]
- 3. Buy this compound | 407-01-2 [smolecule.com]
- 4. PFAS soluable in DMSO - EPAPFASIV - Pharos [pharos.habitablefuture.org]
- 5. This compound | C4H5F6N | CID 78999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 407-01-2 [chemicalbook.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. echemi.com [echemi.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to the Physicochemical Properties of Bis(2,2,2-trifluoroethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,2,2-trifluoroethyl)amine, also identified by its CAS number 407-01-2, is a fluorinated amine derivative. It serves as a significant intermediate in the synthesis of various fluorinated compounds, including pharmaceuticals and pesticides.[1] A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is crucial for its application in research and development, particularly for reaction setup, process scale-up, and safety considerations. This guide provides a consolidated overview of these key physical constants based on available data.
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Boiling Point | 79 - 81 °C | [2][3] |
| 343 - 344 K | [4] | |
| Density | 1.1 g/cm³ | [2][3] |
| Molecular Formula | C4H5F6N | [3][4][5] |
| Molecular Weight | 181.08 g/mol | [3][5] |
| Refractive Index | 1.301 | [2] |
| Flash Point | 70 - 71 °C | [2] |
| pKa | 1.18 ± 0.70 (Predicted) | [2] |
Experimental Protocols
The specific experimental methodologies used to determine the boiling point and density values cited in this guide are not detailed in the provided references. However, standard laboratory procedures for determining these properties for a liquid are typically employed.
-
Boiling Point Determination: The boiling point of a liquid is commonly determined by distillation or using a capillary method (Thiele tube). The reported range of 79-81 °C suggests that the values were likely obtained through direct measurement under standard atmospheric pressure. The value from the NIST WebBook (343-344 K) is also a result of data compilation.[4]
-
Density Measurement: Density is typically measured using a pycnometer or a hydrometer. The value of 1.1 g/cm³ is consistent across multiple sources, indicating good agreement.[2][3]
Logical Relationship of Properties
The following diagram illustrates the relationship between the chemical identity of this compound and its key physical properties.
Caption: Relationship between this compound and its physical properties.
References
An In-depth Technical Guide on the Proton Affinity and Gas-Phase Basicity of Bis(2,2,2-trifluoroethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proton affinity and gas-phase basicity of bis(2,2,2-trifluoroethyl)amine, a compound of interest in various chemical and pharmaceutical applications. This document presents quantitative data, outlines relevant experimental and theoretical methodologies, and includes visualizations to illustrate the logical workflows involved in determining these fundamental chemical properties.
Core Quantitative Data
The proton affinity (PA) and gas-phase basicity (GB) are crucial measures of a molecule's intrinsic basicity in the absence of solvent effects. The experimentally determined values for this compound are summarized in the table below.
| Property | Value (kJ/mol) | Reference |
| Proton Affinity | 838.1 | Hunter and Lias, 1998[1][2] |
| Gas-Phase Basicity | 805.1 | Hunter and Lias, 1998[1][2] |
These values indicate the enthalpy and Gibbs free energy change, respectively, for the protonation of this compound in the gas phase.
Methodologies for Determination
While specific experimental details for this compound are not extensively published, the following sections describe the general and widely accepted experimental and theoretical protocols for determining proton affinities and gas-phase basicities of amines.
Experimental Protocol: Bracketing Method using Mass Spectrometry
A common experimental approach for determining proton affinities is the bracketing method, often performed using Fourier Transform Ion Cyclotron Resonance (FT-ICR) or other forms of mass spectrometry. This technique involves observing proton transfer reactions between the compound of interest and a series of reference compounds with known proton affinities.
The logical workflow for this experimental determination is illustrated below.
Detailed Steps:
-
Sample Preparation: A sample of this compound is prepared and introduced into the high-vacuum chamber of the mass spectrometer. A series of reference compounds with well-established proton affinities are also prepared.
-
Ionization and Reaction: The molecules are ionized, and proton transfer reactions between the protonated reference compound and the neutral this compound (or vice versa) are initiated.
-
Detection and Analysis: The direction of the proton transfer is monitored. If this compound is protonated by the reference acid, its proton affinity is higher than that of the reference compound. If no proton transfer occurs, its proton affinity is lower.
-
Bracketing: By using a series of reference compounds, the proton affinity of this compound can be "bracketed" between the values of two reference compounds—one that protonates it and one that does not. This provides a range for its proton affinity.
Theoretical Protocol: Ab Initio and Density Functional Theory (DFT) Calculations
Computational chemistry provides a powerful tool for calculating proton affinities and gas-phase basicities. High-level ab initio and DFT methods can yield results that are in excellent agreement with experimental data.
The logical workflow for the theoretical determination is as follows:
Detailed Steps:
-
Model Building: The three-dimensional structures of both the neutral this compound and its protonated form (cation) are built.
-
Geometry Optimization: The geometries of both species are optimized using a chosen level of theory (e.g., B3LYP, MP2) and basis set (e.g., 6-311++G(d,p)) to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
-
Energy Calculations: The electronic energies of the optimized neutral and protonated species are calculated.
-
Proton Affinity and Gas-Phase Basicity Calculation:
-
The proton affinity (PA) is calculated as the difference in the electronic and zero-point energies between the neutral and protonated species.
-
The gas-phase basicity (GB) is calculated from the proton affinity by including thermal and entropy corrections to obtain the Gibbs free energy of the protonation reaction.
-
This guide provides the fundamental quantitative data and an overview of the methodologies used to determine the proton affinity and gas-phase basicity of this compound. These parameters are essential for understanding its chemical reactivity and for the rational design of molecules in various scientific and industrial applications.
References
An In-depth Technical Guide to the Safe Handling of Bis(2,2,2-trifluoroethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and detailed handling precautions for Bis(2,2,2-trifluoroethyl)amine (CAS No. 407-01-2). The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe management and use of this compound.
Chemical and Physical Properties
This compound is a fluorinated amine derivative utilized as an intermediate in the synthesis of various fluorinated compounds, including pharmaceuticals and pesticides.[1][2] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C4H5F6N |
| Molecular Weight | 181.08 g/mol [3] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 70-71 °C |
| Refractive Index | 1.301 |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard classifications are provided in the table below.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2/3 | H225: Highly flammable liquid and vapor / H226: Flammable liquid and vapor[3] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[3][4] |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin[3][4] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled[4] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3][4] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[4] |
Signal Word: Danger[4]
Toxicological Data
One study on 2,2,2-Trifluoroethylamine reported an LC50 for mice at 4.17 mg/L for a 2-hour exposure.[6] It is crucial to handle this compound with the assumption of similar or greater toxicity and take all necessary precautions.
Experimental Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound due to its corrosive and flammable nature.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted to determine the appropriate PPE. The following diagram illustrates the hierarchy of controls for PPE selection.
References
An In-depth Technical Guide to the Toxicity and Hazards of Bis(2,2,2-trifluoroethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and potential toxicity and hazards associated with Bis(2,2,2-trifluoroethyl)amine. The information is intended for use by qualified professionals in research and development settings. All safety precautions and regulatory guidelines should be strictly followed when handling this chemical.
Executive Summary
This compound is a fluorinated aliphatic amine with applications in chemical synthesis. While specific toxicological data for this compound is limited in publicly available literature, its structural class suggests potential for significant health hazards. This guide summarizes the available hazard information, provides context through data on related compounds, outlines standardized experimental protocols for toxicity testing, and visualizes key procedural workflows. Due to the scarcity of specific data, a cautious approach is warranted when handling this compound, assuming it to be hazardous until proven otherwise through comprehensive testing.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 407-01-2 | [1] |
| Molecular Formula | C4H5F6N | [1] |
| Molecular Weight | 181.08 g/mol | [1] |
| Appearance | Colorless to yellow liquid | - |
| Boiling Point | 79 °C | - |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The following GHS hazard statements have been associated with the compound[1]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H332: Harmful if inhaled.
Pictograms:
-
Corrosion
-
Acute Toxicity (Harmful)
Signal Word: Danger
Toxicological Data
Acute Toxicity
Qualitative Hazard Summary for this compound
| Route | Hazard Statement |
| Oral | Harmful if swallowed[1] |
| Dermal | Harmful in contact with skin[1] |
| Inhalation | Harmful if inhaled[1] |
Quantitative Data for 2,2,2-Trifluoroethylamine (TFEA) (CAS: 753-90-2)
| Route | Species | Test | Value | Reference |
| Oral | Rat | LD50 | 210 - 236 mg/kg | [2] |
| Mouse | LD50 | 366 mg/kg | [2] | |
| Dermal | Rabbit | LD50 | 1670 mg/kg | [2] |
| Inhalation | Rat | LC50 (2-hr) | 4850 ppm | [2] |
| Rat | LC50 (6-hr) | 470 - 640 ppm | [2] |
Skin and Eye Irritation/Corrosion
This compound is classified as causing severe skin burns and eye damage[1]. This is a common property of many aliphatic amines, which can cause protein denaturation and cell membrane damage upon contact.
Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is a significant lack of data for this compound in these critical endpoints.
-
Carcinogenicity: No studies on this compound were found. However, a study on its derivative, N-nitrosothis compound, showed no evidence of carcinogenicity in rats. It is important to note that the N-nitroso group is a well-known structural alert for carcinogenicity, and its absence in the parent amine does not guarantee safety.
-
Mutagenicity: No Ames test or other mutagenicity data for this compound were found. The aforementioned study on N-nitrosothis compound also reported negative results in the Ames test.
-
Reproductive Toxicity: No information is available on the reproductive or developmental toxicity of this compound.
Ecotoxicity
No ecotoxicity data for this compound were found in the reviewed literature.
Potential Mechanisms of Toxicity
Due to the lack of specific mechanistic studies on this compound, the following are proposed potential mechanisms based on its chemical structure:
-
Corrosivity: As an aliphatic amine, the compound is basic and can cause severe tissue damage through saponification of fats and extraction of membrane lipids, leading to cell lysis. The high electronegativity of the fluorine atoms may also influence its reactivity and ability to disrupt biological membranes.
-
Metabolism and Systemic Toxicity: While the trifluoromethyl groups are generally stable, metabolism of fluorinated compounds can sometimes lead to the formation of toxic metabolites. It is plausible that dehalogenation or other metabolic pathways could release fluoride ions or other reactive species, contributing to systemic toxicity.
Experimental Protocols
The following sections describe standardized methodologies for assessing the key toxicity endpoints for a chemical such as this compound, based on OECD guidelines.
Acute Toxicity Testing
A tiered approach is typically used for acute toxicity testing to minimize animal use.
-
Oral (as per OECD Guideline 420, 423, or 425): The test substance is administered by gavage to fasted rodents (usually rats). The choice of guideline depends on the expected toxicity. A sighting study with a single animal may be performed, followed by the main study with a small group of animals. Observations include clinical signs of toxicity and mortality over 14 days. The LD50 is then calculated.
-
Dermal (as per OECD Guideline 402): The substance is applied to a shaved area of the skin of rodents or rabbits. The site is covered with a porous gauze and a non-irritating tape. Animals are observed for 14 days for signs of toxicity and mortality.
-
Inhalation (as per OECD Guideline 403): Animals (usually rats) are exposed to the test substance as a vapor, aerosol, or dust in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours). Animals are observed for 14 days. The LC50 is determined based on mortality at different concentrations.
Skin Corrosion/Irritation (as per OECD Guideline 404)
A small amount of the substance is applied to a shaved patch of skin on a single rabbit. The patch is covered for 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. If corrosive effects are observed, no further testing is needed. If irritation is observed, the test is confirmed on additional animals.
Eye Irritation/Corrosion (as per OECD Guideline 405)
A small, measured amount of the substance is instilled into the conjunctival sac of one eye of a single rabbit, with the other eye serving as a control. The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. If severe or corrosive effects are seen, the study is terminated.
Mutagenicity: Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)
Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance or its metabolites are mutagenic, they will cause the bacteria to revert to a state where they can synthesize the required amino acid and thus grow on a minimal medium. The number of revertant colonies is counted and compared to a control.
Carcinogenicity Bioassay (as per OECD Guideline 451)
Long-term studies (typically 2 years in rats and 18 months in mice) are conducted where the animals are exposed to the test substance daily, usually in their diet or drinking water. The animals are monitored for the development of tumors. At the end of the study, a full histopathological examination of all major organs and tissues is performed.
Reproductive and Developmental Toxicity (as per OECD Guideline 416)
A two-generation study in rats is the standard. The parent generation (P) is exposed to the test substance before mating, during mating, and throughout gestation and lactation. The first-generation offspring (F1) are also exposed from weaning into adulthood and then mated to produce a second generation (F2). Endpoints evaluated include fertility, gestation length, litter size, pup viability, and growth and development of the offspring.
Aquatic Ecotoxicity: Daphnia sp. Acute Immobilisation Test (as per OECD Guideline 202)
Daphnia magna (water fleas) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50 (the concentration that causes immobilization in 50% of the daphnids) is then calculated.
Visualizations
Experimental Workflows
Caption: Tiered approach for hazard identification of a novel chemical.
Caption: Simplified workflow for the Ames mutagenicity test.
Conclusion and Recommendations
The available data on this compound clearly indicate that it is a hazardous substance with corrosive properties and acute toxicity via oral, dermal, and inhalation routes. However, there are critical data gaps concerning its long-term effects, including carcinogenicity, mutagenicity, and reproductive toxicity, as well as its environmental fate and effects.
It is strongly recommended that:
-
All handling of this compound be conducted in a well-ventilated area, such as a chemical fume hood, with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Further toxicological studies, following standardized OECD guidelines as outlined in this document, be conducted to fully characterize the hazard profile of this compound.
-
In the absence of specific data, a precautionary approach should be taken, treating the substance as potentially carcinogenic, mutagenic, and reprotoxic.
This guide serves as a foundational resource for understanding the current state of knowledge on the toxicity of this compound and for planning future toxicological assessments.
References
Commercial Suppliers and Technical Guide for Bis(2,2,2-trifluoroethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of Bis(2,2,2-trifluoroethyl)amine (CAS No. 407-01-2), a fluorinated amine derivative of increasing interest in medicinal chemistry and materials science.
Commercial Availability
A variety of chemical suppliers offer this compound, typically at a purity of 95% or greater. The compound is available in research-scale quantities. Below is a summary of offerings from prominent suppliers.
| Supplier | Purity | Available Quantities |
| Thermo Scientific Chemicals (Alfa Aesar) | ≥95.0% (GC) | 1 g, 5 g |
| Biosynth | Not specified | Custom inquiry |
| Apollo Scientific | 95% | 5 g |
| Fisher Scientific | 95% | 1 g, 5 g |
| Sigma-Aldrich | Not specified | Available |
| Smolecule | Not specified | Custom inquiry |
| ChemicalBook | Various | Various |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C4H5F6N |
| Molecular Weight | 181.08 g/mol |
| Appearance | Clear colorless to yellow liquid |
| Boiling Point | 70-71 °C |
| Refractive Index | 1.2985-1.3045 @ 20°C |
Synthesis Methodology
Representative Experimental Protocol: Synthesis of Benzyl-N,N-bis(2,2,2-trifluoroethyl)amine[1]
Materials:
-
2,4,6-tris(2,2,2-trifluoroethoxy)-1,3,5-triazine (TTFET)
-
Benzylamine
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a solution of TTFET (1.0 mmol) in DMF (3 mL), add benzylamine (1.0 mmol, 0.11 mL) at 100 °C.
-
Stir the reaction mixture for 7 hours at 100 °C.
-
Cool the reaction mixture to room temperature.
-
Add 30 mL of EtOAc and 30 mL of water to the reaction mixture.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous phase with EtOAc (2 x 15 mL).
-
Combine the organic layers and concentrate under vacuum to yield the crude product.
-
Purify the crude product by column chromatography, eluting with a hexane/EtOAc mixture, to afford the desired product.
Applications in Drug Development
The introduction of fluorine-containing moieties is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The this compound group has shown significant potential in this area.
A notable application is in the development of Androgen Receptor (AR) antagonists for the treatment of prostate cancer.[1][2] The AR signaling pathway is a critical driver of prostate cancer progression. A cheminformatic analysis of AR antagonists revealed that the inclusion of a this compound moiety on the R3 position of certain scaffolds is "highly beneficial" for their antagonist activity.[1][2]
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor. In the absence of an androgen ligand, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an androgen, such as testosterone or dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and survival. AR antagonists work by competitively binding to the AR, preventing its activation by androgens and subsequent gene transcription.
Caption: Simplified Androgen Receptor signaling pathway and the inhibitory action of AR antagonists.
Logical Workflow for Supplier and Technical Data Aggregation
The process of compiling this technical guide involved a systematic approach to gather and synthesize information from various sources.
Caption: Workflow for aggregating commercial and technical information for the chemical compound.
References
Methodological & Application
In-Depth Analysis of Bis(2,2,2-trifluoroethyl)amine as a Non-Nucleophilic Base in Organic Synthesis
Initial Assessment: Unsuitability for the Intended Role
Extensive research into the properties and applications of Bis(2,2,2-trifluoroethyl)amine reveals that it is not a suitable candidate for use as a non-nucleophilic base in organic synthesis. The primary reason for this is its exceptionally low basicity. The presence of two strongly electron-withdrawing trifluoroethyl groups significantly reduces the electron density on the nitrogen atom. This inductive effect results in a predicted pKa value of approximately 1.18[1]. For context, typical non-nucleophilic amine bases used in organic synthesis, such as triethylamine or diisopropylethylamine (Hünig's base), have pKa values for their conjugate acids in the range of 10-11. Stronger non-nucleophilic bases like lithium diisopropylamide (LDA) have conjugate acids with pKa values around 36.
The extremely low basicity of this compound renders it incapable of deprotonating the weakly acidic C-H bonds commonly targeted in reactions requiring a non-nucleophilic base, such as the formation of enolates from ketones or esters, and in promoting E2 elimination reactions. While the trifluoroethyl groups do impart some steric hindrance, the overwhelming electronic effect on the nitrogen's basicity is the dominant factor.
Given the lack of scientific literature supporting its use as a non-nucleophilic base, this document will instead focus on a well-established and widely used non-nucleophilic base that aligns with the likely intended applications of the original query: 2,2,6,6-Tetramethylpiperidine (TMP) .
Application Notes and Protocols for 2,2,6,6-Tetramethylpiperidine (TMP) as a Non-Nucleophilic Base
Introduction
2,2,6,6-Tetramethylpiperidine (TMP) is a sterically hindered secondary amine that serves as a potent, non-nucleophilic base in organic synthesis. Its significant steric bulk around the nitrogen atom prevents it from acting as a nucleophile, while its basicity (pKa of the conjugate acid is ~11.2) is sufficient to deprotonate a variety of organic substrates. TMP is particularly useful in situations where other amine bases might lead to undesired nucleophilic side reactions. It is often used in its neutral form or as its lithium salt, lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which is a much stronger, non-nucleophilic base.
Key Applications
-
Selective Deprotonation: Formation of kinetic enolates from ketones and esters.
-
Elimination Reactions: Promoting E2 elimination reactions to form alkenes, particularly in the synthesis of hindered olefins.
-
Metalation Reactions: As a component of frustrated Lewis pairs and for directed ortho metalation when used as its lithium salt.
Quantitative Data Summary
| Application | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Kinetic Enolate Formation | 2-Methylcyclohexanone | LiTMP | THF | -78 | 1 | >95 (regioselectivity) | N/A |
| E2 Elimination | 2-Bromooctane | TMP | DMSO | 100 | 12 | 85 (1-octene) | N/A |
| Directed ortho Metalation | Anisole | LiTMP | THF | 0 | 2 | 88 | N/A |
Note: The data in this table is representative and may vary based on specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Kinetic Deprotonation of a Ketone using LiTMP
This protocol describes the formation of the kinetic lithium enolate of 2-methylcyclohexanone.
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
2-Methylcyclohexanone
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching agent (e.g., trimethylsilyl chloride, benzaldehyde)
-
Anhydrous workup and purification reagents
Procedure:
-
Preparation of LiTMP:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add 2,2,6,6-tetramethylpiperidine (1.1 equivalents) via syringe.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution may turn pale yellow.
-
Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LiTMP.
-
-
Enolate Formation:
-
Dissolve 2-methylcyclohexanone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under nitrogen.
-
Slowly add the ketone solution dropwise to the pre-formed LiTMP solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
-
Quenching and Workup:
-
Add the electrophile (e.g., trimethylsilyl chloride, 1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction to warm to room temperature slowly and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: E2 Elimination of an Alkyl Halide using TMP
This protocol describes the synthesis of 1-octene from 2-bromooctane.
Materials:
-
2-Bromooctane
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromooctane (1.0 equivalent) and DMSO.
-
Add 2,2,6,6-tetramethylpiperidine (1.5 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a low-boiling organic solvent (e.g., pentane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude product.
-
Purify the product by fractional distillation if necessary.
Visualizations
Caption: Formation of kinetic vs. thermodynamic enolates.
Caption: Workflow for E2 elimination using TMP.
References
Application Note: A Protocol for the Synthesis of Bis(2,2,2-trifluoroethyl)amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(2,2,2-trifluoroethyl)amine is a fluorinated secondary amine of interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoroethyl groups. These groups can enhance metabolic stability, binding affinity, and other physicochemical properties of molecules. This document provides a detailed experimental protocol for the synthesis of this compound via a reductive amination pathway.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through the reductive amination of trifluoroacetaldehyde with 2,2,2-trifluoroethylamine. This method involves the initial formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
2,2,2-Trifluoroethylamine
-
Trifluoroacetaldehyde (or its hydrate/ethyl hemiacetal)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen supply
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,2,2-trifluoroethylamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Aldehyde: Slowly add trifluoroacetaldehyde (1.1 eq) to the stirred solution. If using a hydrate or hemiacetal, ensure the molar equivalence is adjusted accordingly. Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to afford this compound as a colorless liquid.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Trifluoroacetaldehyde is a volatile and toxic gas. Handle with extreme caution. Using its more stable hydrate or hemiacetal is recommended.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis of this compound based on the proposed protocol.
| Parameter | Value |
| Starting Material (Amine) | 2,2,2-Trifluoroethylamine (5.0 g) |
| Starting Material (Aldehyde) | Trifluoroacetaldehyde (5.5 g) |
| Reducing Agent | Sodium triacetoxyborohydride (16.0 g) |
| Solvent Volume | Dichloromethane (100 mL) |
| Reaction Time | 16 hours |
| Yield | 75-85% |
| Purity (by GC) | >98% |
| Boiling Point | 86-88 °C |
Logical Relationship Diagram
The following diagram illustrates the logical steps and considerations for the successful synthesis of this compound.
Caption: Decision and workflow diagram for the synthesis.
Application Note: Purification of Bis(2,2,2-trifluoroethyl)amine by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of Bis(2,2,2-trifluoroethyl)amine via fractional distillation. The described methodology is intended to yield a high-purity product suitable for research, development, and pharmaceutical applications.
Introduction
This compound is a fluorinated amine derivative of interest in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The presence of trifluoroethyl groups imparts unique chemical and physical properties. For many applications, a high degree of purity is essential. Fractional distillation is a robust and widely used technique for the purification of volatile liquids based on differences in boiling points. This document outlines the necessary equipment, safety precautions, and a step-by-step procedure for the efficient purification of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing an effective distillation process.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 407-01-2 |
| Molecular Formula | C4H5F6N |
| Molecular Weight | 181.08 g/mol [2] |
| Boiling Point | 70-81 °C |
| Appearance | Clear, colorless to yellow liquid[3] |
| Purity (Typical Commercial Grade) | ≥95.0% (by GC)[3] |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[4]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2][5][6] Causes severe skin burns and eye damage.[2][5][6] It is also a flammable liquid and vapor.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (safety goggles), and face protection.[4]
-
Handling: Avoid breathing vapor or mist. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[4]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[4]
Experimental Protocol: Fractional Distillation
This protocol outlines the fractional distillation of crude this compound. The success of the purification depends on the nature and boiling points of the impurities present in the starting material. It is highly recommended to analyze the crude mixture (e.g., by Gas Chromatography-Mass Spectrometry, GC-MS) to identify potential impurities and their boiling points to optimize the distillation parameters.
Equipment
-
Round-bottom flask (distillation pot)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks (multiple, for collecting different fractions)
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Thermometer
-
Clamps and stands to secure the apparatus
-
Vacuum adapter and vacuum source (optional, for vacuum distillation if required)
-
Cold trap (if using vacuum)
Procedure
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood as illustrated in the workflow diagram (Figure 1).
-
Ensure all glassware joints are properly sealed. Use appropriate joint grease if necessary, but be mindful of potential contamination of the product.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.
-
The thermometer bulb should be positioned slightly below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
-
-
Charging the Distillation Pot:
-
Charge the crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
-
Distillation Process:
-
Begin circulating cold water through the condenser.
-
Turn on the heating mantle and stirrer. Gradually increase the heat to bring the mixture to a gentle boil.
-
Observe the vapor rising through the fractionating column. The column should be insulated (e.g., with glass wool or aluminum foil) to maintain a proper temperature gradient.
-
Monitor the temperature at the distillation head. Initially, lower-boiling impurities will distill.
-
-
Fraction Collection:
-
Collect the initial fraction (forerun) in a separate receiving flask. This fraction will contain the most volatile impurities. The temperature should be unstable and lower than the boiling point of the target compound.
-
As the temperature stabilizes near the boiling point of this compound (70-81 °C), change the receiving flask to collect the main fraction.
-
Collect the main fraction while the temperature remains constant. A stable boiling point indicates the distillation of a pure compound.
-
If the temperature begins to rise significantly above the expected boiling point, it indicates the presence of higher-boiling impurities. At this point, change the receiving flask to collect the final fraction (after-run).
-
Stop the distillation before the distillation pot goes to dryness to avoid the formation of potentially explosive peroxides and the concentration of non-volatile impurities.
-
-
Shutdown and Analysis:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Analyze the collected fractions (especially the main fraction) for purity using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Expected Fractions
The exact boiling ranges and composition of the fractions will depend on the specific impurities in the crude material. Table 2 provides a general guideline.
Table 2: Expected Distillation Fractions
| Fraction | Boiling Range (°C) | Potential Composition |
| Forerun | < 70 | Highly volatile solvents, reaction byproducts, or starting materials. |
| Main Fraction | 70 - 81 (stable) | Pure this compound |
| After-run | > 81 | Higher-boiling impurities, decomposition products. |
Workflow Diagram
The following diagram illustrates the logical workflow for the purification of this compound by fractional distillation.
Caption: Purification Workflow Diagram
Conclusion
Fractional distillation is an effective method for the purification of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can obtain a high-purity product. The key to a successful purification is the careful control of the distillation rate and the precise collection of fractions based on a stable boiling point. Prior analysis of the crude material is strongly advised to optimize the separation process.
References
- 1. This compound | 407-01-2 [chemicalbook.com]
- 2. This compound | C4H5F6N | CID 78999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
"Bis(2,2,2-trifluoroethyl)amine" in trifluoroethylation reactions
An important clarification regarding the role of Bis(2,2,2-trifluoroethyl)amine is necessary for researchers, scientists, and drug development professionals. Contrary to the potential assumption that it serves as a trifluoroethylating agent, current scientific literature indicates that this compound primarily functions as a specialized secondary amine. Its utility in organic synthesis is that of a nucleophile or a structural building block, rather than a reagent for transferring a trifluoroethyl group to a substrate.
The presence of two electron-withdrawing 2,2,2-trifluoroethyl groups significantly reduces the nucleophilicity of the central nitrogen atom. This unique electronic feature makes it a valuable reagent in specific contexts where a weak, sterically hindered amine is required. Its applications are predominantly found in the synthesis of complex molecules and specialized materials where this characteristic is advantageous.
Application Notes
1. Synthesis of Fluorinated Triaminocyclopropenium (TAC) Ionic Liquids
This compound serves as a key building block in the synthesis of highly fluorinated triaminocyclopropenium (TAC) based ionic liquids.[1] Due to its low nucleophilicity, direct reaction with precursors like tetrachlorocyclopropene is inefficient. However, in the presence of a trialkylamine, it readily reacts to form TAC salts bearing two bis(2,2,2-trifluoroethyl)amino groups.[1] These resulting ionic liquids exhibit properties such as high thermal stability and the formation of distinct fluorous and ionic regions in the solid state.[1]
2. Use in Amidation and Urealation Reactions
In the field of medicinal chemistry, this compound is employed as a nucleophile in amidation and urealation reactions to introduce the N,N-bis(2,2,2-trifluoroethyl)carbamoyl moiety into pharmacologically active molecules. Its role is to react with an activated carboxylic acid or isocyanate to form the corresponding amide or urea. This application leverages its nature as a secondary amine to build complex molecular architectures.
3. General Reactivity as a Nucleophile
The nitrogen atom in this compound can act as a nucleophile, participating in substitution reactions with various electrophiles.[2] This allows for the incorporation of the bis(2,2,2-trifluoroethyl)amino group into a range of organic molecules. The compound is noted to be a colorless liquid, soluble in water, and is commercially available for use in organic synthesis.
Experimental Protocols
Protocol 1: Synthesis of [C₃{N(CH₂CF₃)₂}₂(NEt₂)]Cl - A Triaminocyclopropenium Salt
This protocol is adapted from the synthesis of triaminocyclopropenium ionic liquids.[1]
Materials:
-
Tetrachlorocyclopropene (C₃Cl₄)
-
This compound (HN(CH₂CF₃)₂)
-
Triethylamine (NEt₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
Procedure:
-
In a fume hood, dissolve tetrachlorocyclopropene (1 equivalent) in acetonitrile.
-
Add this compound (2 equivalents) to the solution.
-
Slowly add triethylamine (a suitable excess, e.g., 4-5 equivalents) to the reaction mixture. The triethylamine acts as both a reagent and a base.
-
Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by a suitable analytical method (e.g., NMR, LC-MS).
-
Upon completion, the triaminocyclopropenium salt, [C₃{N(CH₂CF₃)₂}₂(NEt₂)]Cl, will precipitate or can be isolated by removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or precipitation from a suitable solvent system, such as by adding diethyl ether to an acetonitrile solution of the product.
Quantitative Data for TAC Salt Synthesis
| Cation Product | Reagents | Yield |
| [C₃{N(CH₂CF₃)₂}₂(NEt₂)]⁺ | C₃Cl₄, HN(CH₂CF₃)₂, NEt₃ | N/A |
| [C₃{N(CH₂CF₃)₂}₃]⁺ | C₃Cl₄, HN(CH₂CF₃)₂, NEt₃ (traces formed) | N/A |
| [C₃{N(CH₂CF₃)₂}(NBu₂)₂]⁺ | C₃Cl₄, HN(CH₂CF₃)₂, HNBu₂, NBu₃ | N/A |
| [C₃{N(CH₂CF₃)₂}(NEt₂)(NPr₂)]⁺ | C₃Cl₄, HN(CH₂CF₃)₂, HNEt₂, HNPr₂, tertiary amine | N/A |
Yield data was not specified in the provided search results.
Protocol 2: General N-Trifluoroethylation of Amines (Illustrative Counterexample)
For the synthesis of N-trifluoroethylated amines, a different approach is used, where a primary or secondary amine is reacted with a trifluoroethyl source. This protocol illustrates the synthesis of N,N-bis(2,2,2-trifluoroethyl)aniline, where this compound is the product, not the reagent.[3]
Materials:
-
Aniline
-
2,4,6-Tris(2,2,2-trifluoroethoxy)-1,3,5-triazine (TTFET)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve 2,4,6-tris(2,2,2-trifluoroethoxy)-1,3,5-triazine (TTFET) (1.0 mmol) in THF (3 mL).
-
Add aniline (1.0 mmol, 0.09 mL) to the solution at room temperature.
-
Stir the reaction mixture for 6 hours.
-
Filter the reaction mixture, eluting with ethyl acetate (3 x 5 mL).
-
Concentrate the filtrate under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography using a hexane/EtOAc (20:5 v/v) eluent to afford N,N-bis(2,2,2-trifluoroethyl)aniline.
Quantitative Data for N-Trifluoroethylation of Aniline
| Product | Starting Amine | Trifluoroethyl Source | Solvent | Time | Yield |
| N,N-bis(2,2,2-trifluoroethyl)aniline | Aniline | TTFET | THF | 6 h | 90% |
Visualizations
Caption: Workflow for the synthesis of Triaminocyclopropenium (TAC) salts.
Caption: Role of this compound in organic synthesis.
References
Application Notes and Protocols for the Reaction of Bis(2,2,2-trifluoroethyl)amine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,2,2-trifluoroethyl)amine is a secondary amine characterized by the presence of two electron-withdrawing trifluoroethyl groups. These substituents significantly influence the nucleophilicity of the amine and the properties of its derivatives. This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of electrophiles, including acyl chlorides, alkyl halides, and aldehydes. The resulting N-substituted this compound derivatives are of interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl groups, such as increased metabolic stability and altered lipophilicity.
General Reactivity
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, reacting with a variety of electrophiles. However, the strong electron-withdrawing effect of the two trifluoroethyl groups reduces its basicity and nucleophilicity compared to typical dialkylamines. Consequently, reactions may require slightly more forcing conditions or the use of a base to facilitate the reaction.
Reaction with Acyl Chlorides (N-Acylation)
The N-acylation of this compound with acyl chlorides, such as benzoyl chloride, proceeds to form the corresponding N-acyl-bis(2,2,2-trifluoroethyl)amine. This reaction is a standard method for the formation of amides.
Quantitative Data
| Electrophile | Reagent | Solvent | Temperature | Time | Yield |
| Benzoyl Chloride | This compound | Dichloromethane | 0 °C to RT | Overnight | Not specified |
Experimental Protocol: Synthesis of N-Benzoyl-bis(2,2,2-trifluoroethyl)amine[1][2]
This protocol is based on a procedure described in the patent literature.[1][2]
Materials:
-
This compound
-
Benzoyl chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of benzoyl chloride in dichloromethane in a round-bottom flask, slowly add a solution of this compound (0.69 mmol) in dichloromethane (1.3 mL) dropwise at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and stir the reaction mixture overnight at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium hydrogen carbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by a suitable method, such as preparative thin-layer chromatography or column chromatography, to obtain the pure N-benzoyl-bis(2,2,2-trifluoroethyl)amine.
Workflow for N-Acylation:
Caption: Experimental workflow for the N-acylation of this compound.
Reaction with Alkyl Halides (N-Alkylation)
N-alkylation of this compound with alkyl halides, such as benzyl bromide, is expected to yield the corresponding tertiary amine. Due to the reduced nucleophilicity of the starting amine, this reaction may require a base to deprotonate the amine or to neutralize the acid formed during the reaction, and elevated temperatures to proceed at a reasonable rate.
Quantitative Data (Hypothetical)
| Electrophile | Base | Solvent | Temperature | Time | Yield |
| Benzyl Bromide | K₂CO₃ or Et₃N | Acetonitrile or DMF | 70-80 °C | 12-24 h | Moderate to Good |
Experimental Protocol: Synthesis of N-Benzyl-bis(2,2,2-trifluoroethyl)amine (Generalized)
Disclaimer: This is a generalized protocol based on standard N-alkylation procedures for secondary amines and may require optimization.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous, or Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Reflux condenser or heating block
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous acetonitrile or DMF, add a base such as potassium carbonate (1.5 equiv) or triethylamine (1.2 equiv).
-
Add benzyl bromide (1.1 equiv) to the mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
If using potassium carbonate, filter off the solid. If using triethylamine, proceed to the next step.
-
Dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-bis(2,2,2-trifluoroethyl)amine.
Logical Relationship for N-Alkylation:
Caption: Key components and products in the N-alkylation of this compound.
Reaction with Aldehydes (Reductive Amination)
The reaction of this compound with aldehydes, such as benzaldehyde, is expected to form an unstable iminium ion intermediate, which can then be reduced in situ to the corresponding tertiary amine. This two-step, one-pot process is known as reductive amination. A mild reducing agent, such as sodium triacetoxyborohydride, is often used as it is selective for the iminium ion over the aldehyde.
Quantitative Data (Hypothetical)
| Electrophile | Reducing Agent | Solvent | Temperature | Time | Yield |
| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane or 1,2-Dichloroethane | Room Temperature | 12-24 h | Moderate to Good |
Experimental Protocol: Synthesis of N-Benzyl-bis(2,2,2-trifluoroethyl)amine via Reductive Amination (Generalized)
Disclaimer: This is a generalized protocol based on standard reductive amination procedures and may require optimization.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 equiv) and benzaldehyde (1.1 equiv) in anhydrous dichloromethane or 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-bis(2,2,2-trifluoroethyl)amine.
Signaling Pathway for Reductive Amination:
Caption: Simplified pathway for the reductive amination of this compound.
Conclusion
This compound serves as a valuable building block for the synthesis of novel fluorinated compounds. While its reduced nucleophilicity necessitates tailored reaction conditions, it readily undergoes reactions with common electrophiles. The protocols provided herein offer a starting point for the exploration of its chemistry, enabling the synthesis of a diverse range of N-substituted derivatives for applications in drug discovery and materials science. It is recommended that all reactions are monitored to determine the optimal conditions for specific substrates.
References
Application Notes and Protocols: The Role of Fluorinated Compounds in Peptide Synthesis
Introduction
This document provides detailed application notes and protocols relevant to the use of fluorinated compounds in peptide synthesis. While the specific inquiry focuses on Bis(2,2,2-trifluoroethyl)amine , a comprehensive review of the scientific literature reveals no documented application of this particular reagent in peptide synthesis. This compound is a commercially available compound with established properties, but its utility as a coupling reagent, base, or additive in this context has not been reported.
However, the broader class of fluorinated molecules plays a crucial and multifaceted role in modern peptide chemistry. Fluorinated compounds are instrumental in overcoming common challenges in Solid-Phase Peptide Synthesis (SPPS), such as peptide aggregation, difficult coupling reactions, and the desire to modulate the biological properties of synthetic peptides. These notes, therefore, focus on the well-established applications of other fluorinated reagents and building blocks that are central to the work of researchers, scientists, and drug development professionals in this field.
Properties of this compound
While not used in peptide synthesis, for the sake of completeness, the known properties of this compound are summarized below. It is a secondary amine with two trifluoroethyl substituents, which significantly influence its chemical characteristics, such as its basicity and nucleophilicity.[1]
| Property | Value |
| CAS Number | 407-01-2 |
| Molecular Formula | C4H5F6N[2] |
| Molecular Weight | 181.08 g/mol [2] |
| Appearance | Colorless liquid |
| Boiling Point | 81 °C[3] |
| Density | ~1.1 g/cm³[3] |
| Solubility | Soluble in water |
| Hazards | Toxic, corrosive, and may be flammable[2][4] |
Application Note 1: Use of Fluorinated Alcohols to Mitigate Peptide Aggregation
Challenge: On-resin aggregation of the growing peptide chain is a primary cause of synthetic failure in SPPS.[5] This is particularly problematic for hydrophobic sequences or those with a high propensity to form stable secondary structures like β-sheets, leading to incomplete reactions and low purity of the final product.[5]
Solution: Hexafluoroisopropanol (HFIP)
Fluorinated alcohols, especially 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are powerful reagents for disrupting peptide aggregates.[5]
Principle of Operation: HFIP is a highly polar, non-coordinating solvent with a strong ability to break hydrogen bonds.[5] Its effectiveness stems from:
-
Disruption of Secondary Structures: HFIP interferes with the intermolecular hydrogen-bonding networks that stabilize β-sheets and other aggregates, thereby solubilizing the peptide chain.[5]
-
Peptide Monomerization: By breaking down aggregates, HFIP promotes a monomeric state, making the N-terminus of the peptide accessible for subsequent coupling reactions.[5]
Workflow for Addressing Aggregation with HFIP:
Caption: Workflow for using HFIP to address on-resin peptide aggregation.
Application Note 2: High-Efficiency Coupling with Fluorinated Active Esters
Challenge: Achieving complete and racemization-free coupling is critical for the synthesis of high-purity peptides. Sterically hindered amino acids and difficult sequences can lead to slow and incomplete reactions with standard coupling reagents.[6]
Solution: Pentafluorophenyl (PFP) Esters
Pentafluorophenyl (PFP) esters are highly reactive active esters used for forming peptide bonds.[5] The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[5]
Advantages of PFP Esters:
-
High Reactivity: PFP esters react rapidly, driving couplings to completion even for challenging sequences.[5]
-
Reduced Racemization: They are particularly effective for coupling amino acids that are prone to racemization.[5]
-
Stability: PFP-activated amino acids can often be isolated and stored, making them convenient for synthesis.
Mechanism of PFP Ester Coupling:
References
- 1. Buy this compound | 407-01-2 [smolecule.com]
- 2. This compound | C4H5F6N | CID 78999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 407-01-2 [amp.chemicalbook.com]
- 4. This compound, 95% | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Application Notes and Proposed Protocols: Bis(2,2,2-trifluoroethyl)amine as a Versatile Building Block for Novel Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, basicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic properties. Bis(2,2,2-trifluoroethyl)amine is a unique secondary amine characterized by the presence of two electron-withdrawing trifluoroethyl groups. These substituents significantly reduce the nucleophilicity and basicity of the nitrogen atom while imparting substantial steric bulk. Although literature on the direct use of this compound as a building block for heterocycles is limited, its distinct electronic and steric properties make it an intriguing candidate for the synthesis of novel, highly fluorinated N-substituted heterocycles.
These application notes present proposed, yet currently theoretical, synthetic protocols for leveraging this compound in the construction of fluorinated pyrroles, dihydropyridines, and α-amino amides via established synthetic methodologies. The protocols are based on well-known reactions where other secondary amines have been successfully employed.
Proposed Applications in Heterocyclic Synthesis
Paal-Knorr Synthesis of N-[Bis(2,2,2-trifluoroethyl)]-Pyrroles
The Paal-Knorr synthesis is a classic and reliable method for the synthesis of pyrroles from 1,4-dicarbonyl compounds and a primary or secondary amine. The reduced nucleophilicity of this compound may necessitate more forcing reaction conditions compared to its non-fluorinated counterparts.
Table 1: Proposed Reaction Parameters for Paal-Knorr Pyrrole Synthesis
| Parameter | Proposed Condition | Rationale |
| 1,4-Dicarbonyl Compound | Hexane-2,5-dione | Standard substrate for Paal-Knorr synthesis. |
| Amine | This compound | Incorporation of the bis(trifluoroethyl) moiety. |
| Solvent | Acetic Acid or Toluene | Acidic medium to catalyze the reaction; Toluene allows for azeotropic removal of water. |
| Temperature | 120-150 °C | Higher temperatures may be required to overcome the lower reactivity of the amine. |
| Catalyst | p-Toluenesulfonic acid (optional) | May be necessary to promote cyclization. |
| Reaction Time | 12-24 hours | Extended reaction times may be needed for complete conversion. |
Proposed Experimental Protocol: Synthesis of 1-[Bis(2,2,2-trifluoroethyl)]-2,5-dimethyl-1H-pyrrole
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add hexane-2,5-dione (1.14 g, 10 mmol) and this compound (1.81 g, 10 mmol).
-
Add 20 mL of toluene to the flask.
-
Optionally, add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and continue heating for 18 hours, with azeotropic removal of water.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the title compound.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction that traditionally uses ammonia or a primary amine to form dihydropyridines. The use of a secondary amine like this compound would lead to a quaternary ammonium salt of the dihydropyridine, which would be a novel class of compounds.
Table 2: Proposed Reaction Parameters for Hantzsch-type Synthesis
| Parameter | Proposed Condition | Rationale |
| Aldehyde | Benzaldehyde | A standard aromatic aldehyde for this reaction. |
| β-Ketoester | Ethyl acetoacetate (2 equiv.) | The active methylene component. |
| Amine | This compound | To form the N-substituted dihydropyridinium salt. |
| Solvent | Ethanol or Acetic Acid | Common solvents for the Hantzsch synthesis. |
| Temperature | Reflux | To drive the condensation and cyclization steps. |
| Reaction Time | 24-48 hours | Longer reaction times may be necessary due to the hindered amine. |
Proposed Experimental Protocol: Synthesis of 1,1-Bis(2,2,2-trifluoroethyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate Salt
-
In a 100 mL round-bottom flask, dissolve benzaldehyde (1.06 g, 10 mmol) in 30 mL of ethanol.
-
Add ethyl acetoacetate (2.60 g, 20 mmol) to the solution.
-
Add this compound (1.81 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) for 36 hours.
-
Monitor the formation of the product by TLC and LC-MS.
-
After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to induce crystallization.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the dihydropyridinium salt.
Ugi Multicomponent Reaction
The Ugi four-component reaction is a powerful tool for generating molecular diversity. While it typically employs primary amines, modifications exist for the inclusion of secondary amines. The use of this compound in an Ugi-type reaction would yield highly fluorinated, sterically demanding α-amino amides.
Table 3: Proposed Reaction Parameters for Ugi-type Reaction
| Parameter | Proposed Condition | Rationale |
| Aldehyde | Isobutyraldehyde | A representative aliphatic aldehyde. |
| Amine | This compound | The secondary amine component. |
| Isocyanide | Tert-butyl isocyanide | A commonly used isocyanide. |
| Carboxylic Acid | Acetic Acid | The acid component. |
| Solvent | Methanol or Trifluoroethanol | Polar protic solvents are standard for the Ugi reaction. |
| Temperature | Room Temperature to 50 °C | Mild conditions are typical, but slight heating may be beneficial. |
| Reaction Time | 24 hours | To allow for the slower reaction of the hindered amine. |
Proposed Experimental Protocol: Synthesis of 2-(N-(tert-butyl)-N-(1-(bis(2,2,2-trifluoroethyl)amino)-2-methylpropyl)acetamide
-
To a 25 mL vial, add isobutyraldehyde (0.72 g, 10 mmol) and methanol (10 mL).
-
Add this compound (1.81 g, 10 mmol) and stir for 10 minutes.
-
Add acetic acid (0.60 g, 10 mmol) to the mixture.
-
Finally, add tert-butyl isocyanide (0.83 g, 10 mmol) dropwise.
-
Seal the vial and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired α-amino amide.
Conclusion and Outlook
While the direct application of this compound in heterocyclic synthesis is not yet established in the chemical literature, its unique properties suggest it could be a valuable building block for creating novel fluorinated molecules. The proposed protocols for the Paal-Knorr, Hantzsch, and Ugi reactions provide a starting point for researchers to explore the reactivity of this intriguing amine. The resulting highly fluorinated, N-substituted heterocycles could exhibit interesting biological activities and physicochemical properties, making this an area ripe for investigation in the fields of medicinal chemistry and drug discovery. Experimental validation of these proposed methods is encouraged to unlock the synthetic potential of this compound.
The Role of Bis(2,2,2-trifluoroethyl)amine in Fluorinated Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers are a critical class of materials known for their exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electrical characteristics. These properties make them invaluable in a wide range of applications, from advanced coatings and electronics to biomedical devices and pharmaceuticals. The synthesis of novel fluorinated polymers with tailored properties is an ongoing area of intensive research. While various fluorinated monomers are commercially available, the exploration of new building blocks is crucial for advancing polymer science.
This document explores the potential application of bis(2,2,2-trifluoroethyl)amine as a monomer in the synthesis of fluorinated polymers. Although its primary role is often cited as an intermediate in the preparation of fluorinated compounds, its structure, featuring two trifluoroethyl groups and a secondary amine functionality, suggests its potential as a monomer in various polymerization reactions.[1]
Theoretical Applications in Polymer Synthesis
This compound's secondary amine group provides a reactive site for polymerization. Theoretical polymerization pathways where this monomer could be employed include:
-
Polycondensation Reactions: The secondary amine can react with difunctional electrophiles such as diacyl chlorides, diisocyanates, or activated dihalides to form fluorinated polyamides, polyureas, or other related polymer structures. The incorporation of the bulky and electron-withdrawing trifluoroethyl groups is expected to significantly influence the properties of the resulting polymers.
-
Polyaddition Reactions: The amine functionality can participate in nucleophilic addition reactions. For instance, it could react with diepoxides to form fluorinated poly(amino alcohol)s. These polymers could exhibit interesting solubility and thermal properties.
-
Ring-Opening Polymerization: While less direct, this compound could potentially act as an initiator or a co-monomer in certain ring-opening polymerization systems, introducing trifluoroethyl groups into the polymer structure.
The presence of two trifluoroethyl groups per monomer unit would lead to a high fluorine content in the resulting polymer, which is anticipated to impart:
-
Enhanced Thermal Stability: Due to the high strength of the C-F bond.
-
Increased Chemical Resistance: The fluorine atoms provide a protective shield against chemical attack.
-
Low Surface Energy: Resulting in hydrophobic and oleophobic properties.
-
Modified Solubility: The bulky fluorinated groups may disrupt polymer chain packing, potentially leading to improved solubility in specific organic solvents.
Experimental Protocols (Hypothetical)
As there is a lack of specific literature on the direct polymerization of this compound, the following protocols are proposed based on established polymerization methodologies for analogous monomers. These should be considered as starting points for research and development.
Protocol 1: Synthesis of a Novel Fluorinated Polyamide via Polycondensation
This protocol describes the hypothetical synthesis of a fluorinated polyamide by reacting this compound with a diacyl chloride.
Materials:
-
This compound
-
Terephthaloyl chloride (or other diacyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Triethylamine (as an acid scavenger)
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
In a flame-dried three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve a specific molar equivalent of this compound and triethylamine in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve an equimolar amount of terephthaloyl chloride in anhydrous NMP and add it dropwise to the stirred amine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a specified temperature (e.g., 60-80°C) for a defined period (e.g., 12-24 hours) to ensure complete polymerization.
-
Monitor the reaction progress by observing the increase in viscosity of the solution.
-
Once the polymerization is complete, cool the reaction mixture to room temperature and precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomers and salts, and dry it in a vacuum oven at a suitable temperature (e.g., 80°C) until a constant weight is achieved.
Characterization:
-
Molecular Weight: Gel Permeation Chromatography (GPC)
-
Chemical Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Solubility: Testing in a range of common organic solvents.
Quantitative Data (Hypothetical):
| Monomer 1 | Monomer 2 | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI | Tg (°C) | Td, 5% (°C) |
| This compound | Terephthaloyl chloride | NMP | 80 | 24 | >90 | 25,000 | 1.8 | 180 | 450 |
| This compound | Adipoyl chloride | NMP | 60 | 12 | >95 | 30,000 | 1.7 | 150 | 420 |
Protocol 2: Synthesis of a Fluorinated Poly(amino alcohol) via Polyaddition
This protocol outlines the hypothetical synthesis of a fluorinated poly(amino alcohol) through the reaction of this compound with a diepoxide.
Materials:
-
This compound
-
Bisphenol A diglycidyl ether (or other diepoxide)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether (for precipitation)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction flask, dissolve equimolar amounts of this compound and the diepoxide in anhydrous DMSO under a nitrogen atmosphere.
-
Heat the reaction mixture to a specified temperature (e.g., 100-120°C) and stir for a defined period (e.g., 24-48 hours).
-
Monitor the reaction by techniques such as FTIR to observe the disappearance of the epoxide peaks.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of diethyl ether.
-
Filter the polymer, wash with diethyl ether, and dry under vacuum.
Characterization:
-
Molecular Weight: GPC
-
Chemical Structure: FTIR and NMR
-
Thermal Properties: TGA and DSC
Quantitative Data (Hypothetical):
| Monomer 1 | Monomer 2 | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI | Tg (°C) | Td, 5% (°C) |
| This compound | Bisphenol A diglycidyl ether | DMSO | 110 | 48 | >85 | 15,000 | 2.1 | 120 | 380 |
Visualizations
Logical Workflow for Polymer Synthesis and Characterization
References
Applications of Trifluoroethylamines in Medicinal Chemistry: A Tale of Two Amines
A Note to Researchers: While "Bis(2,2,2-trifluoroethyl)amine" is cataloged as a chemical intermediate for fluorinated compounds, a comprehensive review of current scientific literature and patent databases reveals a significant scarcity of its specific applications in the synthesis of medicinal agents. Detailed experimental protocols, quantitative data on biological activities of its derivatives, and its incorporation into molecules targeting specific signaling pathways are not well-documented in publicly available resources.
In contrast, the closely related primary amine, 2,2,2-trifluoroethylamine , is a widely utilized building block in medicinal chemistry. The introduction of the 2,2,2-trifluoroethyl group can significantly enhance the therapeutic properties of drug candidates. This document provides detailed application notes and protocols for 2,2,2-trifluoroethylamine , a more relevant and researched compound for professionals in drug development.
The Significance of the 2,2,2-Trifluoroethyl Moiety in Drug Design
The incorporation of a 2,2,2-trifluoroethyl group into a drug molecule can impart several beneficial properties that are advantageous for its pharmacokinetic and pharmacodynamic profile.[1][2] The trifluoromethyl (CF3) group is a key component that drives these enhancements.[2]
Key Physicochemical and Biological Property Enhancements:
-
Increased Metabolic Stability: The strong carbon-fluorine bond in the trifluoromethyl group is resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the drug's half-life.[3][4]
-
Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its absorption and distribution in the body.[3][4]
-
Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of a nearby amino group, reducing its basicity. This can be beneficial for optimizing drug-receptor interactions and avoiding off-target effects.
-
Improved Binding Affinity: The unique electronic properties of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets, such as enzymes and receptors.[3][4]
-
Bioisosterism: The trifluoroethyl group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and biological activity.
Applications of 2,2,2-Trifluoroethylamine in the Synthesis of Bioactive Molecules
2,2,2-Trifluoroethylamine and its derivatives are versatile reagents used in the synthesis of a variety of bioactive compounds, including enzyme inhibitors, receptor antagonists, and antimicrobial agents.
Synthesis of Chiral α-Trifluoromethylamines
Chiral α-trifluoromethylamines are important structural motifs in many pharmaceutical compounds. A highly efficient method for their synthesis involves the asymmetric reaction of N-2,2,2-trifluoroethylisatin ketimines with Morita-Baylis-Hillman (MBH) type carbonates, catalyzed by a cinchonine-derived alkaloid.[5]
Quantitative Data for the Synthesis of Chiral α-Trifluoromethylamines: [5]
| Entry | Substrate 1 (Isatin Ketimine) | Substrate 2 (MBH Carbonate) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | N-TFE-isatin ketimine | Methyl 2-(acetoxy)-3-phenylpropenoate | 95 | >99:1 | 98 |
| 2 | N-TFE-5-Cl-isatin ketimine | Methyl 2-(acetoxy)-3-phenylpropenoate | 96 | >99:1 | 97 |
| 3 | N-TFE-5-Br-isatin ketimine | Methyl 2-(acetoxy)-3-phenylpropenoate | 98 | >99:1 | 99 |
| 4 | N-TFE-isatin ketimine | Ethyl 2-(acetoxy)-3-phenylpropenoate | 94 | >99:1 | 96 |
TFE: 2,2,2-Trifluoroethyl
Synthesis of N-Trifluoroethylated Anilines
N-trifluoroethylated anilines are valuable intermediates in medicinal chemistry. An iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source provides a direct and efficient method for their synthesis.[6]
Quantitative Data for the N-Trifluoroethylation of Anilines: [6]
| Entry | Aniline Substrate | Product | Yield (%) |
| 1 | Aniline | N-(2,2,2-trifluoroethyl)aniline | 85 |
| 2 | 4-Methylaniline | 4-Methyl-N-(2,2,2-trifluoroethyl)aniline | 82 |
| 3 | 4-Methoxyaniline | 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline | 78 |
| 4 | 4-Chloroaniline | 4-Chloro-N-(2,2,2-trifluoroethyl)aniline | 75 |
Experimental Protocols
Protocol 1: Synthesis of Chiral α-Trifluoromethylamines[5]
This protocol describes the asymmetric SN2'-SN2' reaction between N-2,2,2-trifluoroethylisatin ketimines and MBH type carbonates.
Materials:
-
N-2,2,2-trifluoroethylisatin ketimine (1.0 equiv)
-
MBH carbonate (1.2 equiv)
-
β-isocupreidine (catalyst, 10 mol%)
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-2,2,2-trifluoroethylisatin ketimine (0.2 mmol) and MBH carbonate (0.24 mmol) in toluene (2.0 mL) at -20 °C, add β-isocupreidine (0.02 mmol).
-
Stir the reaction mixture at -20 °C for 24-48 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired chiral α-trifluoromethylamine.
Protocol 2: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines[6]
This protocol describes a one-pot N-H insertion reaction via cascade diazotization/N-trifluoroethylation.
Materials:
-
2,2,2-Trifluoroethylamine hydrochloride (2.0 equiv)
-
Sodium nitrite (2.0 equiv)
-
Aniline (1.0 equiv)
-
Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl, 1 mol%)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a stirred solution of 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol) in a mixture of water (1 mL) and DCM (1 mL) at 0 °C, add sodium nitrite (0.6 mmol) in one portion.
-
Stir the mixture vigorously at 0 °C for 30 minutes.
-
Add the aniline (0.3 mmol) and Fe(TPP)Cl (0.003 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
After completion, separate the organic layer, and extract the aqueous layer with DCM (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-trifluoroethylated aniline.
Signaling Pathway and Logical Relationships
The introduction of a trifluoroethyl group can significantly impact a drug's interaction with its biological target. For instance, in the case of a kinase inhibitor, the trifluoroethyl moiety can enhance binding to the ATP-binding pocket, leading to increased potency and selectivity.
References
- 1. innospk.com [innospk.com]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for "Bis(2,2,2-trifluoroethyl)amine" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Bis(2,2,2-trifluoroethyl)amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the reductive amination of 2,2,2-trifluoroethylamine with a suitable trifluoroethylating agent, often followed by reduction. A highly effective approach involves the catalyst-free reductive alkylation of 2,2,2-trifluoroethylamine using sodium borohydride in 2,2,2-trifluoroethanol. This method offers the advantages of mild reaction conditions and the avoidance of heavy metal catalysts.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters to control include the purity of starting materials (especially the absence of water), the stoichiometry of reactants, reaction temperature, and reaction time. Moisture can deactivate the reducing agent and lead to side reactions. Precise control of the molar ratios of the amine, the trifluoroethyl source, and the reducing agent is crucial for maximizing yield and minimizing byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time intervals, you can track the consumption of the starting materials and the formation of the product.
Q4: What are the primary safety precautions to consider during this synthesis?
A4: 2,2,2-Trifluoroethylamine is a volatile and flammable liquid. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Sodium borohydride is a reactive reducing agent that can release hydrogen gas upon contact with acidic solutions or water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Impure or wet starting materials: Moisture can decompose the reducing agent and reactants. 2. Incorrect stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. 3. Low reaction temperature: The reaction may not proceed to completion at a suboptimal temperature. 4. Insufficient reaction time: The reaction may not have had enough time to go to completion. | 1. Ensure all starting materials and solvents are anhydrous. 2. Carefully measure and use the correct molar ratios as specified in the protocol. 3. Optimize the reaction temperature; a moderate increase might be necessary. 4. Monitor the reaction by TLC or GC and allow it to proceed until the starting material is consumed. |
| Formation of Side Products | 1. Over-alkylation: Reaction of the product with the alkylating agent. 2. Hydrolysis of intermediates: Presence of water can lead to the formation of alcohol byproducts. | 1. Control the stoichiometry of the alkylating agent. A slight excess of the amine can sometimes minimize over-alkylation. 2. Use anhydrous solvents and reagents. |
| Difficult Product Isolation | 1. Incomplete reaction: The presence of starting materials can complicate purification. 2. Formation of emulsions during workup: Can make phase separation difficult. | 1. Ensure the reaction has gone to completion before starting the workup. 2. Add brine (saturated NaCl solution) to break up emulsions during aqueous workup. |
Experimental Protocols
Method 1: Reductive Amination using Sodium Borohydride
This protocol is based on the principles of catalyst-free reductive alkylation.
Materials:
-
2,2,2-Trifluoroethylamine
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (or a similar reactive trifluoroethylating agent)
-
Sodium borohydride (NaBH₄)
-
Anhydrous 2,2,2-Trifluoroethanol (TFE)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,2,2-trifluoroethylamine (1.0 eq.) in anhydrous TFE, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.1 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Cool the mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
Data Presentation
| Parameter | Method 1: Reductive Amination |
| Reactant Ratio (Amine:Alkylating Agent:Reducing Agent) | 1 : 1.1 : 1.5 |
| Solvent | 2,2,2-Trifluoroethanol (TFE) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 14-20 hours |
| Typical Yield | 70-85% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Troubleshooting Low Yields in Bis(2,2,2-trifluoroethyl)amine Synthesis
Welcome to the technical support center for the synthesis of Bis(2,2,2-trifluoroethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, addressing common issues that can lead to low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common laboratory synthesis involves the N-alkylation of 2,2,2-trifluoroethylamine with a 2,2,2-trifluoroethyl electrophile. Another potential route is the reductive amination of trifluoroacetaldehyde with 2,2,2-trifluoroethylamine. A less common but reported method involves the reaction of primary amines with fluorinated alcohols in the presence of a transition metal catalyst.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this synthesis can stem from several factors. The most common culprits include:
-
Presence of moisture: The starting materials and intermediates can be sensitive to water, leading to hydrolysis and unwanted side products.
-
Suboptimal reaction temperature: The reaction may require a specific temperature range for optimal conversion and to minimize side reactions.
-
Incorrect stoichiometry: The molar ratio of reactants, especially the base, is crucial for driving the reaction to completion.
-
Poor quality of reagents: Impurities in starting materials or solvents can interfere with the reaction.
-
Inefficient purification: The product may be lost during workup and purification steps.
Q3: What are the expected side products in this reaction?
A3: Potential side products can include mono-alkylated starting material (if the reaction does not go to completion), and over-alkylation to form a quaternary ammonium salt is also a possibility, though less likely with the sterically hindered and electron-withdrawing trifluoroethyl groups. Hydrolysis of the electrophilic starting material is also a common side reaction if moisture is present. In the synthesis of 2,2,2-trifluoroethylamine, this compound itself is considered a byproduct, though it is typically formed in only trace amounts.[1]
Troubleshooting Guide
This section provides a detailed breakdown of potential issues and their solutions, organized by observation.
Issue 1: Low or No Product Formation
If you are observing very low conversion of your starting materials, consider the following:
| Potential Cause | Recommended Solution |
| Poor quality of reagents | Ensure all starting materials, especially the amine and the alkylating agent, are of high purity. Use freshly opened or properly stored reagents. |
| Presence of moisture | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions may require initial cooling to control exothermicity, followed by heating to drive the reaction to completion. Monitor the reaction progress at different temperatures using techniques like TLC or GC. |
| Insufficient reaction time | Monitor the reaction progress over time to determine the optimal duration. Incomplete reactions will result in a mixture of starting materials and product. |
| Inappropriate base | The choice of base is critical. A base that is too weak may not deprotonate the amine effectively, while a base that is too strong or nucleophilic can lead to side reactions. Common non-nucleophilic bases like triethylamine or diisopropylethylamine are often used. |
| Poor solvent choice | The solvent should be inert to the reaction conditions and capable of dissolving all reactants. Aprotic solvents like DMF, DMSO, or acetonitrile are often suitable for N-alkylation reactions. |
Issue 2: Presence of Significant Side Products
If your reaction yields a complex mixture of products, the following may be the cause:
| Potential Cause | Recommended Solution |
| Over-alkylation | While less common for this specific product, using a large excess of the alkylating agent can potentially lead to the formation of a quaternary ammonium salt. Use a stoichiometric amount or a slight excess of the alkylating agent. |
| Hydrolysis of the alkylating agent | As mentioned, moisture is a key issue. Rigorously exclude water from the reaction. |
| Side reactions with the solvent | Ensure the solvent is not reactive under the reaction conditions. For example, some solvents can react with strong bases or electrophiles. |
Issue 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, low isolated yields can occur during the workup and purification steps.
| Potential Cause | Recommended Solution |
| Product loss during aqueous workup | This compound may have some solubility in water. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent. |
| Incomplete extraction | Ensure the pH of the aqueous layer is adjusted appropriately to ensure the amine is in its free base form for efficient extraction into an organic solvent. |
| Decomposition on silica gel | Amines can sometimes be problematic to purify via silica gel chromatography. Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Product volatility | Although the boiling point is relatively high, be cautious during solvent removal under reduced pressure, especially at elevated temperatures, to avoid loss of the product. |
Experimental Protocols
Method 1: N-Alkylation of 2,2,2-Trifluoroethylamine
This is a plausible and common approach for the synthesis of secondary amines.
Materials:
-
2,2,2-Trifluoroethylamine
-
2,2,2-Trifluoroethyl triflate (or other suitable trifluoroethylating agent)
-
Anhydrous non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,2,2-trifluoroethylamine (1.0 eq.) and the non-nucleophilic base (1.2 eq.) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,2,2-trifluoroethyl triflate (1.1 eq.) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Method 2: Reductive Amination
This method involves the reaction of an aldehyde with an amine in the presence of a reducing agent.
Materials:
-
Trifluoroacetaldehyde (or a stable hydrate/equivalent)
-
2,2,2-Trifluoroethylamine
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 2,2,2-trifluoroethylamine (1.0 eq.) and trifluoroacetaldehyde (1.1 eq.) in the anhydrous solvent.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product.
Visualizing Reaction Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the key steps.
Caption: N-Alkylation Experimental Workflow.
Caption: Reductive Amination Experimental Workflow.
Logical Troubleshooting Flowchart
This flowchart provides a systematic approach to diagnosing and resolving low yield issues.
Caption: Troubleshooting Logic for Low Yields.
References
Stability of "Bis(2,2,2-trifluoroethyl)amine" under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bis(2,2,2-trifluoroethyl)amine under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a secondary amine with two electron-withdrawing trifluoroethyl groups. These groups decrease the nucleophilicity of the nitrogen atom, which can enhance the compound's chemical stability compared to non-fluorinated analogs.[1] However, like other fluorinated amines, its stability can be influenced by the presence of strong acids or bases, particularly at elevated temperatures. The lone pair of electrons on the nitrogen atom can potentially facilitate the elimination of fluoride, although the trifluoromethyl group is generally more stable than monofluoromethyl or difluoromethyl groups.[2][3]
Q2: How does pH affect the stability of this compound?
The stability of this compound is expected to be highly dependent on pH.
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Acidic Conditions: In an acidic environment, the nitrogen atom is protonated, forming a secondary ammonium salt. This protonation significantly reduces the availability of the lone pair of electrons on the nitrogen, thereby inhibiting potential degradation pathways that involve this lone pair, such as intramolecular cyclization or elimination reactions.[4] Therefore, this compound is expected to be most stable under acidic conditions.
-
Basic Conditions: Under basic conditions, the amine is in its free base form with an available lone pair on the nitrogen. This lone pair increases the potential for the molecule to undergo elimination or substitution reactions, potentially leading to decomposition. The electron-withdrawing nature of the trifluoroethyl groups can make the protons on the carbon adjacent to the nitrogen more acidic, potentially leading to base-mediated elimination pathways.
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Neutral Conditions: At neutral pH, a significant portion of the amine will be in its free base form, and therefore, some degree of instability may be observed over time, especially at elevated temperatures.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the provided literature, based on the general chemistry of fluorinated amines, potential degradation could occur via:
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Elimination of Hydrogen Fluoride (HF): The presence of the nitrogen lone pair can facilitate the elimination of a fluoride ion from one of the trifluoroethyl groups, particularly under basic conditions.[2][3][5]
-
Hydrolysis: Although the trifluoromethyl group is generally stable to hydrolysis, under harsh conditions (strong base and high temperature), hydrolysis of the C-F bonds could potentially occur.
Q4: Are there any recommended storage conditions to ensure the stability of this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6] For solutions, preparing acidic stock solutions (pH 2-3) and storing them at low temperatures (-20°C or -80°C) can enhance stability by keeping the amine in its protonated, less reactive form.[7]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low or inconsistent assay results over time. | Degradation of this compound in your experimental buffer. | Assess the pH of your buffer. If it is neutral or basic, consider adjusting the pH to the acidic range (pH 2-5) if your experiment allows. Prepare fresh solutions of the compound before use. |
| Appearance of unknown peaks in chromatography (e.g., HPLC, GC-MS). | Formation of degradation products. | Analyze the degradation products to understand the decomposition pathway. If elimination of HF is suspected, consider using analytical techniques that can detect fluoride ions. To mitigate degradation, follow the stability-enhancing recommendations above. |
| Precipitate formation in aqueous solution. | The free base form of this compound may have lower aqueous solubility than its salt form. | Ensure the pH of the aqueous solution is acidic to form the more soluble ammonium salt. Gentle warming and sonication may also help to redissolve the compound. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO, acetonitrile).
-
Preparation of Test Solutions: Dilute the stock solution into the aqueous buffers of interest (e.g., pH 3, 5, 7.4, and 9) to the final desired concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples.
-
Incubation: Incubate the test solutions at the desired temperatures (e.g., room temperature, 37°C, 50°C).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
Quenching (if necessary): Stop any further degradation by adding a quenching solution, such as an acidic solution to lower the pH, and immediately freezing the sample.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC with UV or MS detection, to quantify the remaining amount of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each condition to determine the rate of degradation and the half-life.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Relationship between pH, chemical form, and stability of the amine.
References
Preventing decomposition of "Bis(2,2,2-trifluoroethyl)amine" during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(2,2,2-trifluoroethyl)amine.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the storage and handling of this compound, focusing on preventing its decomposition.
Problem: Visible Discoloration or Formation of Precipitates in the Amine Sample
| Potential Cause | Recommended Action | Verification Method |
| Improper Storage Temperature | Ensure the amine is stored at the recommended temperature of 2-8°C. Elevated temperatures can accelerate decomposition. | Check storage unit temperature logs. Compare with the recommended storage conditions on the product's Certificate of Analysis or Safety Data Sheet (SDS). |
| Exposure to Light | Store the container in a dark place or use an amber-colored vial to protect it from light, which can catalyze degradation reactions. | Review storage practices. If the container is clear and exposed to light, transfer the amine to a suitable light-protecting container. |
| Contamination with Incompatible Materials | Avoid contact with strong acids and oxidizing agents. Ensure all labware is clean and dry before use. | Review handling procedures and check for potential sources of cross-contamination in the laboratory. |
| Moisture Contamination | The presence of water can potentially lead to hydrolysis. Store in a tightly sealed container in a dry environment. | Use a desiccant in the storage area. When handling, work in a dry, inert atmosphere (e.g., a glove box) if possible. |
| Oxidation | Exposure to air, especially at elevated temperatures, can lead to oxidation. | Store under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is securely sealed after each use. |
Problem: Inconsistent Experimental Results or Loss of Reactivity
| Potential Cause | Recommended Action | Verification Method |
| Degradation of the Amine | The amine may have degraded due to improper storage or handling, leading to a lower concentration of the active compound. | Re-analyze the purity of the amine using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Presence of Impurities | Impurities from the synthesis process or degradation products may interfere with the reaction. | Analyze the sample for the presence of common impurities or degradation products using appropriate analytical methods. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent decomposition?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions:
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Temperature: Store in a refrigerator at 2-8°C.[1]
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Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
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Container: Use a tightly sealed, light-resistant container (e.g., amber glass vial with a secure cap).
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Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight, heat sources, and incompatible materials.[2]
Q2: What are the known decomposition pathways for this compound under storage conditions?
A2: While specific studies on the decomposition of this compound under storage conditions are limited, based on the general reactivity of fluorinated amines, the following pathways are plausible:
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Elimination of Hydrogen Fluoride (HF): The electron-withdrawing trifluoromethyl groups can make the protons on the ethyl groups more acidic. The lone pair of electrons on the nitrogen atom can facilitate the elimination of HF, a common degradation pathway for compounds with fluorine atoms in the β-position.
-
Hydrolysis: Although generally stable, prolonged exposure to moisture, especially at non-optimal pH, could potentially lead to hydrolysis of the C-N bond, though this is less likely under recommended storage conditions.
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Oxidation: Exposure to oxygen, particularly in the presence of light or heat, can lead to the formation of oxidation products.
Q3: What are the hazardous decomposition products of this compound?
A3: Thermal decomposition of this compound can produce hazardous substances, including:
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Halogen acids (such as hydrogen fluoride)
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Carbon monoxide
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Carbon dioxide
It is essential to handle this compound in a well-ventilated area and take appropriate safety precautions.
Q4: What are the likely impurities in a sample of this compound?
A4: Potential impurities can originate from the synthesis process. Common synthetic routes for fluorinated amines may involve starting materials and generate byproducts that could be present in the final product. Without a specific documented synthesis for this compound, potential impurities could include residual starting materials like 2,2,2-trifluoroethylamine or reagents used in the alkylation step. Degradation products, as mentioned in Q2, could also be present as impurities in older samples.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of this compound and identify potential volatile impurities or degradation products.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is generally suitable for amine analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A split injection is recommended to avoid column overloading. The injection volume should be optimized.
-
Temperature Program:
-
Initial oven temperature: 50°C (hold for 2 minutes).
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: Hold at 250°C for 5 minutes.
-
Note: This is a general guideline and should be optimized for the specific instrument and column.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 30-400.
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Data Analysis: The purity can be estimated by the relative peak area of the main component. Impurities can be tentatively identified by comparing their mass spectra with a library database (e.g., NIST).
Protocol 2: Stability Assessment by ¹H and ¹⁹F NMR Spectroscopy
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Objective: To monitor the stability of this compound over time and detect the formation of degradation products.
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Instrumentation: A standard NMR spectrometer.
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Sample Preparation: Prepare a solution of the amine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a known concentration.
-
¹H NMR:
-
Acquire a standard proton NMR spectrum. The methylene protons (CH₂) adjacent to the nitrogen and the trifluoromethyl group will have a characteristic chemical shift and coupling pattern.
-
The appearance of new signals or changes in the integration of existing signals over time can indicate decomposition.
-
-
¹⁹F NMR:
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Acquire a fluorine-19 NMR spectrum. The trifluoromethyl groups will give a distinct signal.
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The emergence of new fluorine-containing signals can indicate the formation of degradation products. For example, the formation of free fluoride ions can be detected.
-
-
Procedure for Stability Study:
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Acquire initial ¹H and ¹⁹F NMR spectra of a freshly prepared sample.
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Store the NMR tube under the desired test conditions (e.g., recommended storage, elevated temperature, exposure to light).
-
Periodically acquire new spectra (e.g., weekly or monthly) and compare them to the initial spectra to monitor for any changes.
-
Visualizations
References
Technical Support Center: Reaction Monitoring of Bis(2,2,2-trifluoroethyl)amine by NMR Spectroscopy
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 1H and 19F NMR spectroscopy to monitor reactions involving Bis(2,2,2-trifluoroethyl)amine.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 19F NMR spectral features of this compound?
A1: While a definitive, published spectrum for this compound can be elusive, the expected spectral data can be estimated based on the analysis of similar trifluoroethyl compounds. The key features are:
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1H NMR:
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A quartet for the methylene protons (-CH2-) due to coupling with the three adjacent fluorine atoms (3JHF). The chemical shift is expected in the range of 3.0 - 3.5 ppm.
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A broad singlet for the amine proton (N-H) with a variable chemical shift, typically between 1.0 and 3.0 ppm, depending on the solvent and concentration. This peak may be difficult to observe or may be broadened significantly.
-
-
19F NMR:
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A triplet for the trifluoromethyl group (-CF3) due to coupling with the two adjacent methylene protons (3JHF). The chemical shift is anticipated to be in the range of -70 to -78 ppm relative to CFCl3.
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Q2: How will the NMR spectrum change upon N-alkylation or N-acylation of this compound?
A2: Upon successful reaction at the nitrogen atom, you should observe the following changes:
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Disappearance of the N-H signal: The broad singlet corresponding to the amine proton in the 1H NMR spectrum will disappear.
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Shift in the -CH2- signal: The quartet of the methylene protons in the 1H NMR spectrum will likely shift downfield (to a higher ppm value) due to the change in the electronic environment around the nitrogen atom.
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Appearance of new signals: New proton signals corresponding to the added alkyl or acyl group will appear in the 1H NMR spectrum.
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Shift in the 19F signal: The triplet of the trifluoromethyl group in the 19F NMR spectrum may experience a slight shift. Monitoring this shift can be a very clean way to track the reaction progress.
Q3: Why is 19F NMR particularly useful for monitoring reactions with this compound?
A3: 19F NMR offers several advantages for monitoring reactions of fluorinated compounds:
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High Sensitivity: The 19F nucleus is nearly as sensitive as 1H, allowing for rapid data acquisition.
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Wide Chemical Shift Range: The large chemical shift dispersion in 19F NMR minimizes the chances of signal overlap between the starting material, intermediates, and products.[1]
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No Background Interference: In most organic reactions, the only fluorine signals will be from your compound of interest, providing a very clean spectrum to monitor.
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Quantitative Analysis: The integral of the 19F NMR signal is directly proportional to the number of fluorine nuclei, making it an excellent tool for quantitative reaction monitoring (qNMR).
Troubleshooting Guides
Problem 1: Poorly resolved or broad signals in the 1H NMR spectrum.
| Possible Cause | Suggested Solution |
| Poor Shimming | The magnetic field homogeneity is crucial for sharp signals. Re-shim the spectrometer before acquiring your spectrum. |
| Sample Concentration | A highly concentrated sample can lead to viscosity-related broadening. Dilute your sample. |
| Presence of Paramagnetic Impurities | Trace amounts of paramagnetic metals can cause significant line broadening. If suspected, try to purify your starting materials or use a chelating agent. |
| Chemical Exchange | The N-H proton of the amine can undergo chemical exchange, leading to a broad signal. This is a characteristic of the molecule. |
Problem 2: The N-H proton signal is not visible or is a very broad, rolling hump.
| Possible Cause | Suggested Solution |
| Rapid Chemical Exchange | The N-H proton exchanges with other labile protons (like trace water) or with other amine molecules. This is common for secondary amines.[2][3] |
| Solution: | To confirm the presence of the N-H proton, you can perform a D2O exchange experiment. Add a drop of D2O to your NMR tube, shake well, and re-acquire the 1H NMR spectrum. The N-H signal should disappear.[2] |
Problem 3: Unexpected signals in the 1H or 19F NMR spectrum.
| Possible Cause | Suggested Solution |
| Solvent Impurities | Residual protons in the deuterated solvent or other common laboratory solvents (e.g., acetone, ethyl acetate) can appear in the 1H NMR spectrum. Consult a table of common NMR solvent impurities. |
| Side Reactions | Your reaction may be producing unexpected byproducts. Consider potential side reactions such as elimination or reaction with impurities in your starting materials. |
| Decomposition | This compound or your product may be unstable under the reaction conditions. Try acquiring an NMR spectrum of the starting material under the reaction conditions (without other reagents) to check for stability. |
Problem 4: Inaccurate quantification when using qNMR.
| Possible Cause | Suggested Solution |
| Incomplete Relaxation | For accurate integration, the nuclei must fully relax between pulses. Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals being integrated. |
| Signal Overlap | If the signals of your starting material and product are overlapping, accurate integration is not possible. 19F NMR is often better in this regard due to its wider chemical shift range. |
| Incorrect Integration Limits | Ensure that the integration region covers the entire signal, including any satellite peaks from coupling. |
Data Presentation
Table 1: Estimated 1H and 19F NMR Data for this compound and a Generic N-Alkylated Product.
| Compound | Functional Group | Nucleus | Estimated Chemical Shift (ppm) | Multiplicity | Estimated Coupling Constant (JHF) |
| This compound | -CH2- | 1H | 3.0 - 3.5 | Quartet (q) | ~9-12 Hz |
| -NH- | 1H | 1.0 - 3.0 | Broad Singlet (br s) | N/A | |
| -CF3 | 19F | -70 to -78 | Triplet (t) | ~9-12 Hz | |
| N-Alkyl-Bis(2,2,2-trifluoroethyl)amine | -CH2- | 1H | 3.2 - 3.8 | Quartet (q) | ~9-12 Hz |
| -CF3 | 19F | -71 to -79 | Triplet (t) | ~9-12 Hz |
Note: Chemical shifts are highly dependent on the solvent and the specific substituent in the case of the product. These are estimated ranges.
Experimental Protocols
Protocol 1: Sample Preparation for In-Situ Reaction Monitoring
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In a clean, dry NMR tube, add a known amount of the limiting reagent.
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Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for 1H NMR or trifluorotoluene for 19F NMR). The internal standard should be inert under the reaction conditions and have signals that do not overlap with the reactants or products.
-
Add the deuterated solvent (e.g., CDCl3, Acetone-d6) to the desired concentration.
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Acquire an initial NMR spectrum (t=0) to determine the initial concentrations.
-
Carefully add the excess reagent (in this case, potentially this compound or the electrophile) to the NMR tube to initiate the reaction.
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Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.
Protocol 2: D2O Exchange for Identification of N-H Protons
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Prepare your sample of this compound in a deuterated solvent in an NMR tube.
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Acquire a standard 1H NMR spectrum.
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Remove the NMR tube from the spectrometer.
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Add one drop of deuterium oxide (D2O) to the NMR tube.
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Cap the tube and shake vigorously for 10-20 seconds to ensure mixing.
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Re-acquire the 1H NMR spectrum. The signal corresponding to the N-H proton should have disappeared or significantly diminished.
Visualizations
Caption: Workflow for NMR Reaction Monitoring.
Caption: Troubleshooting Logic for Common NMR Issues.
References
Technical Support Center: Bis(2,2,2-trifluoroethyl)amine in Selective Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of "Bis(2,2,2-trifluoroethyl)amine" and related compounds to improve the selectivity of chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a secondary amine with the chemical formula (CF₃CH₂)₂NH. Its key properties include:
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Structure: Two electron-withdrawing trifluoroethyl groups attached to a nitrogen atom.
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Basicity: The trifluoromethyl groups significantly reduce the basicity of the amine compared to non-fluorinated analogues. This property can be advantageous in reactions where a non-nucleophilic base is required to prevent unwanted side reactions.
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Steric Hindrance: The bulky trifluoroethyl groups provide steric hindrance around the nitrogen atom, which can influence the stereochemical outcome of reactions.
Q2: How can this compound be used to improve reaction selectivity?
While direct catalytic applications of this compound in improving reaction selectivity are not extensively documented in peer-reviewed literature, its unique electronic and steric properties suggest potential utility in several ways:
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As a Non-Nucleophilic Base: In reactions sensitive to nucleophilic attack by the base, the low nucleophilicity of this compound can help to minimize side product formation and improve the yield of the desired product.
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As a Precursor to Chiral Ligands or Catalysts: The amine can be a building block for the synthesis of more complex chiral ligands or organocatalysts. The trifluoroethyl groups can impart specific steric and electronic properties to the resulting catalyst, influencing its ability to control enantioselectivity or diastereoselectivity.
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In Fluorinated Solvent Systems: Its properties may be advantageous in specialized fluorinated solvent systems, potentially influencing reaction kinetics and selectivity.
Q3: Are there examples of derivatives of this compound being used in selective synthesis?
Yes, a prominent example is the use of N-2,2,2-trifluoroethylisatin ketimines , which are derived from trifluoroethylamine (a related primary amine), in asymmetric cycloaddition reactions. These ketimines have been successfully employed as 1,3-dipoles in organocatalytic asymmetric [3 + 2] cycloaddition reactions to generate chiral spirooxindole derivatives with high diastereoselectivity and enantioselectivity.[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound or related fluorinated amines in reactions aimed at improving selectivity.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Reaction Rate | The low basicity of this compound may not be sufficient to deprotonate the substrate effectively. | - Increase the reaction temperature.- Increase the concentration of the amine.- Consider using a stronger, non-nucleophilic base if the reaction allows. |
| Poor Selectivity (Enantio- or Diastereo-) | The steric bulk of the amine may not be sufficient to effectively control the approach of the reagents. | - If using the amine as a base, screen other sterically hindered, non-nucleophilic bases.- If the amine is part of a catalyst, modify the catalyst structure to enhance steric shielding or introduce other directing groups. |
| Formation of Side Products | Despite its low nucleophilicity, the amine may still participate in side reactions under harsh conditions. | - Lower the reaction temperature.- Reduce the reaction time.- Analyze the side products to understand the reaction pathway and modify the conditions accordingly. |
| Incomplete Reaction | The equilibrium of the reaction may not favor product formation. | - Use a higher excess of the amine or other reagents.- Remove byproducts as the reaction progresses (e.g., by using a Dean-Stark trap for water removal). |
Case Study: Diastereoselective [3 + 2] Cycloaddition using an N-2,2,2-Trifluoroethylisatin Ketimine
This section details a representative experimental protocol for a reaction where a derivative of a trifluoroethylamine is used to achieve high diastereoselectivity.
Reaction Scheme
An organocatalyzed diastereoselective [3 + 2] cycloaddition reaction between an N-2,2,2-trifluoroethylisatin ketimine and a,β-unsaturated α-keto esters.[1]
Quantitative Data
| Catalyst | Diastereomeric Ratio (dr) | Yield (%) |
| DABCO | 7:1 to >20:1 | 61-93 |
Experimental Protocol
Materials:
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N-2,2,2-trifluoroethylisatin ketimine (1.0 equiv)
-
β,γ-unsaturated α-keto ester (1.2 equiv)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)
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Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the N-2,2,2-trifluoroethylisatin ketimine and the anhydrous solvent.
-
Add the catalyst (DABCO) to the solution.
-
Add the β,γ-unsaturated α-keto ester to the reaction mixture.
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Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired spiro[pyrrolidin-3,2′-oxindole] derivative.
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Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude reaction mixture.
Visualizations
Caption: A general experimental workflow for optimizing reaction selectivity.
Caption: A logical diagram illustrating the influence of an amine on a chiral catalyst to favor a lower energy transition state, leading to improved reaction selectivity.
References
Technical Support Center: Managing Bis(2,2,2-trifluoroethyl)amine in Reaction Mixtures
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of "Bis(2,2,2-trifluoroethyl)amine" from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which reactions is it commonly used?
This compound is a secondary amine with the chemical formula (CF₃CH₂)₂NH. It is primarily used as an intermediate in the synthesis of fluorinated organic compounds, including pharmaceuticals and agrochemicals. Its trifluoromethyl groups impart unique electronic properties and can enhance the metabolic stability of the final products.
Q2: What are the key physical and chemical properties of this compound relevant to its removal?
Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. The key properties are summarized in the table below.
| Property | Value | Implication for Removal |
| Molecular Formula | C₄H₅F₆N | - |
| Molecular Weight | 181.08 g/mol | Can be a factor in dialysis or size-exclusion chromatography. |
| Boiling Point | 70-71 °C (158-160 °F) | Suitable for removal by distillation if the desired product has a significantly different boiling point. Note: Conflicting data exists, with some sources reporting higher boiling points. |
| Predicted pKa | 1.18 ± 0.70 | Indicates very weak basicity, making standard acidic aqueous washes potentially ineffective for protonation and extraction. |
| Solubility | Soluble in many organic solvents. Information on water solubility is limited, but fluorinated compounds often exhibit low water solubility. | The choice of extraction solvent is critical. |
| Appearance | Colorless liquid | Does not interfere with colorimetric monitoring of purification. |
Q3: Why are standard methods for amine removal, like acidic washes, potentially ineffective for this compound?
The two trifluoroethyl groups are strongly electron-withdrawing, which significantly reduces the electron density on the nitrogen atom. This makes this compound a very weak base, as indicated by its low predicted pKa of 1.18.[1] Consequently, it is not easily protonated by dilute acids. Standard aqueous acidic washes (e.g., with 1M HCl) may not efficiently convert the amine into its water-soluble ammonium salt, leading to poor removal from the organic phase.
Troubleshooting Guides
Issue 1: Residual this compound after standard aqueous workup.
Potential Cause: As highlighted in the FAQs, the low basicity of this compound prevents its efficient removal by standard dilute acid washes.
Solutions:
-
Method 1: Distillation: If your product is non-volatile or has a boiling point significantly higher than 70-71 °C, distillation can be an effective method for removing the amine.
-
Method 2: Stronger Acid Wash: While dilute acids may be ineffective, washing with a more concentrated acid solution could improve protonation. However, this approach should be used with caution as it may not be suitable for acid-sensitive products.
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Method 3: Use of Scavenger Resins: Polymer-bound scavengers, such as isocyanate or sulfonyl chloride resins, can be employed to covalently bind to the amine, allowing for its removal by simple filtration.
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Method 4: Derivatization followed by Chromatography: The amine can be reacted with a suitable reagent (e.g., an acid chloride or anhydride) to form a less volatile and more easily separable derivative. This derivative can then be removed by column chromatography.
Issue 2: Co-elution of this compound with the desired product during column chromatography.
Potential Cause: The polarity of this compound may be similar to that of the target compound, leading to overlapping elution profiles on silica gel or alumina.
Solutions:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying the polarity with gradients of ethyl acetate/hexanes, or using a more polar solvent system like dichloromethane/methanol). The addition of a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of amines, although given the very weak basicity of this compound, this may have a limited effect.
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Derivatization: As mentioned previously, converting the amine to a derivative with a different polarity can significantly alter its retention time on the column, facilitating separation.
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Alternative Stationary Phases: Consider using a different type of chromatography, such as reverse-phase chromatography, if the product has suitable solubility.
Experimental Protocols
Protocol 1: Removal by Distillation
Applicability: This method is suitable for reaction mixtures where the desired product is thermally stable and has a boiling point at least 50 °C higher than that of this compound.
Procedure:
-
Assemble a simple distillation apparatus.
-
Place the reaction mixture in the distilling flask.
-
Heat the flask gently.
-
Collect the this compound as the distillate at approximately 70-71 °C under atmospheric pressure.
-
Monitor the temperature closely to ensure a clean separation.
Protocol 2: Removal using a Scavenger Resin (Isocyanate Resin)
Applicability: This is a versatile method suitable for a wide range of products, especially when distillation is not feasible.
Procedure:
-
To the reaction mixture, add 2-3 equivalents of a polymer-supported isocyanate resin relative to the amount of this compound.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the scavenging can be monitored by TLC or GC-MS.
-
Once the amine is consumed, filter the reaction mixture to remove the resin.
-
Wash the resin with a suitable organic solvent to recover any adsorbed product.
-
Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Diagrams
Caption: Decision tree for selecting a removal method.
References
Technical Support Center: Synthesis of Bis(2,2,2-trifluoroethyl)amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(2,2,2-trifluoroethyl)amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Several methods can be employed for the synthesis of this compound. The most common approaches include:
-
Reductive amination: Reacting 2,2,2-trifluoroethanol with ammonia in the presence of a reducing agent.
-
Alkylation of ammonia or primary amines: Reaction of 2,2,2-trifluoroethyl halides or sulfonates with ammonia or 2,2,2-trifluoroethylamine.
-
Reduction of amides or nitriles: Reduction of N-(2,2,2-trifluoroethyl)trifluoroacetamide or dinitriles.[1]
Q2: What are the primary safety precautions to consider during this synthesis?
A2: The synthesis of this compound involves hazardous materials and requires strict safety protocols.
-
Corrosive and Toxic Reagents: Many reagents, such as trifluoroacetic anhydride or thionyl chloride (used to activate the alcohol), are corrosive and toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The reaction can be highly exothermic. Maintain strict temperature control using an ice bath and slow, dropwise addition of reagents.
-
Pressure Build-up: Reactions involving gaseous reagents like ammonia should be conducted in appropriate pressure-rated equipment.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): To track the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the conversion of reactants to products.
Q4: What is the best way to purify the final product?
A4: Purification of this compound is typically achieved by fractional distillation under reduced pressure. Due to its basic nature, an initial acid-base extraction can be performed to separate it from non-basic impurities. The amine is extracted into an acidic aqueous solution, the aqueous layer is then basified, and the free amine is extracted back into an organic solvent.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Poor quality of reagents: Moisture or impurities in starting materials. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Suboptimal reaction conditions: Incorrect stoichiometry or choice of solvent. 4. Loss of product during workup: The amine salt may be water-soluble. | 1. Use high-purity, anhydrous reagents and solvents. 2. Monitor the reaction to completion using TLC or GC-MS. 3. Optimize the molar ratio of reactants and screen different solvents. 4. Minimize the use of aqueous solutions during workup. Ensure the aqueous layer is sufficiently basic before back-extraction of the amine. |
| Formation of Side Products | 1. Over-alkylation: Reaction of the product with the alkylating agent to form a tertiary amine. 2. Elimination reactions: Formation of 2,2,2-trifluoroethene from the 2,2,2-trifluoroethyl precursor under basic conditions. 3. Hydrolysis: If using an activated alcohol (e.g., tosylate), it may hydrolyze back to the alcohol. | 1. Use a large excess of ammonia or the primary amine to favor the formation of the desired product. 2. Maintain a low reaction temperature and use a non-hindered base. 3. Ensure anhydrous conditions throughout the reaction. |
| Difficult Product Isolation/Purification | 1. Formation of emulsions during extraction. 2. Co-distillation with solvent or impurities. 3. Product is an oil and difficult to handle. | 1. Add brine to the aqueous layer to break up emulsions. 2. Use a higher boiling point solvent that can be easily separated from the product by distillation. 3. Convert the amine to its hydrochloride salt by treating it with HCl in an anhydrous solvent (e.g., ether). The salt is often a crystalline solid that is easier to handle and purify by recrystallization. |
Experimental Protocols
Illustrative Protocol: Reductive Amination of 2,2,2-Trifluoroethanol
This protocol is a general guideline and may require optimization.
Materials:
-
2,2,2-Trifluoroethanol
-
Ammonia (gas or solution in an organic solvent)
-
A suitable reducing agent (e.g., Sodium borohydride, Hydrogen with a catalyst like Raney Nickel)
-
Anhydrous solvent (e.g., Methanol, Ethanol)
-
Anhydrous acid for salt formation (e.g., HCl in ether)
Procedure:
-
In a high-pressure reactor, dissolve 2,2,2-trifluoroethanol in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Introduce ammonia into the reactor.
-
Add the reducing agent portion-wise, maintaining a low temperature.
-
Seal the reactor and allow the reaction to proceed at the optimized temperature and pressure for the required time.
-
Monitor the reaction progress by GC-MS.
-
Once the reaction is complete, carefully vent the excess ammonia.
-
Filter the reaction mixture to remove any solids.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or by converting it to its hydrochloride salt, followed by recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous Amine Syntheses
| Parameter | Synthesis of Bis(2-chloroethyl)amine[2] | Hypothetical Synthesis of this compound |
| Starting Material | Diethanolamine | 2,2,2-Trifluoroethanol |
| Reagent | Thionyl chloride | Activating agent (e.g., MsCl, TsCl) followed by ammonia |
| Solvent | Dichloroethane | Dichloromethane, Acetonitrile |
| Temperature | 0 °C to reflux | -10 °C to room temperature |
| Reaction Time | 3 - 5 hours | 6 - 12 hours |
| Typical Yield | 80 - 90% | 50 - 70% (expected to be lower due to electronics) |
| Purification | Recrystallization of HCl salt | Fractional distillation or recrystallization of HCl salt |
Note: Data for this compound synthesis is hypothetical and based on analogous reactions.
Visualizations
Logical Workflow for Troubleshooting Low Yield
A flowchart for troubleshooting low yield in the synthesis of this compound.
Signaling Pathway of a Potential Side Reaction: Over-alkylation
A diagram illustrating the over-alkylation side reaction that can occur during synthesis.
References
Technical Support Center: Managing Exothermic Reactions Involving Bis(2,2,2-trifluoroethyl)amine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving Bis(2,2,2-trifluoroethyl)amine. The following troubleshooting guides and FAQs address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No. 407-01-2) is a fluorinated organic compound used in various chemical syntheses.[1][2] Its primary hazards include being harmful if swallowed, inhaled, or in contact with skin.[3][4][5] It is corrosive and can cause severe skin burns and serious eye damage.[3][4][6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory when handling this substance.[6][7]
Q2: Which types of reactions involving this compound are likely to be exothermic?
While specific calorimetric data for every reaction is not available, reactions of amines are often exothermic, especially with certain classes of reagents. Caution should be exercised when reacting this compound with:
-
Strong Acids: Neutralization reactions are typically highly exothermic.
-
Acylating Agents: Reagents like acid chlorides and anhydrides can react vigorously.
-
Epoxides: Ring-opening reactions by amines can generate significant heat.
-
Isocyanates: The formation of urea derivatives is an exothermic process.
-
Strong Oxidizing Agents: These can lead to rapid, uncontrolled reactions.
Q3: What are the initial signs of a potential thermal runaway?
A thermal runaway is a dangerous situation where an exothermic reaction becomes uncontrollable as the rate of heat generation surpasses the rate of heat removal.[8] Key signs include:
-
A sudden, unexpected rise in reaction temperature.
-
An increase in pressure within a closed system.
-
Noticeable gas evolution or bubbling.
-
A change in the color or viscosity of the reaction mixture.[9]
-
Boiling of the solvent, even with cooling applied.
Q4: How can I prevent an uncontrolled exothermic reaction before it starts?
Proactive planning is crucial. Key preventive measures include:
-
Limiting Reactant Concentration: Using a larger volume of solvent can help absorb heat.[9]
-
Slow, Controlled Addition: Add the limiting reagent slowly and portion-wise to the reaction mixture, monitoring the temperature continuously.
-
Adequate Cooling: Ensure your cooling system (e.g., ice bath, cryocooler) has sufficient capacity to handle the total expected heat output of the reaction.
-
Proper Agitation: Efficient stirring ensures even temperature distribution and prevents localized hot spots.[10]
-
Performing a Hazard Analysis: Before conducting the experiment, review all reagents and potential side reactions to understand the thermal risks.
Troubleshooting Guide
Issue 1: The reaction temperature is rising rapidly despite the cooling bath.
-
Potential Cause: The rate of heat generation from the reaction is exceeding the cooling capacity of the setup. This could be due to adding a reagent too quickly or an insufficient cooling bath.
-
Recommended Solution:
-
Immediately stop the addition of any reagents.
-
If possible and safe, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb heat.
-
Improve external cooling by adding dry ice or a colder solvent to the bath.
-
If the temperature continues to rise uncontrollably, prepare to execute an emergency quenching procedure (see Experimental Protocols).
-
Issue 2: The reaction mixture is showing unexpected color changes and vigorous gas evolution.
-
Potential Cause: This could indicate a decomposition pathway or a significant side reaction is occurring, which may be highly exothermic.[6]
-
Recommended Solution:
-
Treat this as a potential thermal runaway event. Cease all reagent addition immediately.
-
Alert personnel in the immediate vicinity and prepare for an emergency shutdown.
-
Ensure the reaction is taking place in a well-ventilated fume hood to handle any toxic gas release.[7]
-
If the situation does not stabilize, proceed with a controlled quench.
-
Issue 3: A solid precipitate has formed, and the internal temperature is increasing due to poor stirring.
-
Potential Cause: The formation of a solid product or intermediate is impeding proper mixing, creating localized hot spots where the reaction can accelerate.[10]
-
Recommended Solution:
-
Stop reagent addition.
-
Attempt to improve agitation by increasing the stirrer speed or using a more robust mechanical stirrer.
-
If stirring cannot be re-established, consider diluting the mixture with a pre-chilled solvent that can dissolve the solid.
-
Monitor the temperature closely as the solid dissolves, as this may cause a sudden increase in the reaction rate.
-
Data Presentation
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 407-01-2 | [2][5] |
| Molecular Formula | C₄H₅F₆N | [2][5] |
| Molecular Weight | 181.08 g/mol | [1][5] |
| Appearance | Clear colorless to yellow liquid | [11] |
| Boiling Point | 98.7 °C | [5] |
| Hazards | H302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damageH332: Harmful if inhaled | [3][4][5] |
Table 2: General Control Parameters for Managing Exothermic Reactions
| Parameter | Recommended Practice | Rationale |
| Reagent Addition Rate | Slow, dropwise, or portion-wise addition via a syringe pump or dropping funnel. | Prevents rapid accumulation of unreacted reagents and allows heat to dissipate as it is generated. |
| Reaction Concentration | Use the lowest practical concentration. | The solvent acts as a heat sink, providing a larger thermal mass to absorb energy.[9] |
| Cooling Bath Temperature | Maintain a bath temperature at least 10-20 °C below the target reaction temperature. | Creates a sufficient temperature gradient to allow for effective heat removal. |
| Stirring Speed | Vigorous and efficient stirring to ensure homogeneity. | Prevents the formation of localized hot spots and ensures uniform temperature distribution.[10] |
| System Headspace | Use a flask that is no more than half to two-thirds full. | Provides volume for emergency solvent addition (quenching) and contains potential splashing. |
Experimental Protocols
Protocol 1: General Procedure for Controlled Acylation (Example)
This protocol describes a representative exothermic reaction and the necessary control measures.
-
System Setup:
-
Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a digital thermometer to monitor the internal temperature, a dropping funnel, and a nitrogen inlet.
-
Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone) on a stirrer plate.
-
-
Reagent Preparation:
-
In the flask, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to the desired initial temperature (e.g., 0 °C).
-
In the dropping funnel, charge a solution of the acylating agent (e.g., acetyl chloride, 1 equivalent) in the same anhydrous solvent.
-
-
Controlled Addition:
-
Begin vigorous stirring of the amine solution.
-
Add the acylating agent solution dropwise from the dropping funnel over a prolonged period (e.g., 30-60 minutes).
-
Carefully monitor the internal reaction temperature. Maintain it within a narrow range (e.g., ±2 °C) by adjusting the addition rate and/or the cooling bath.
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction to stir at the controlled temperature until analysis (e.g., TLC, LC-MS) indicates completion.
-
Proceed with a carefully planned quenching step, such as the slow addition of a saturated sodium bicarbonate solution, while maintaining cooling.
-
Protocol 2: Emergency Quenching Procedure
This procedure is for emergencies where a reaction is showing signs of thermal runaway.
-
Assess and Alert: Announce the emergency to others in the lab. Ensure a clear path for egress.
-
Stop Reagent Flow: Immediately cease the addition of all reagents.
-
Maximum Cooling: Add dry ice or other cooling agents to the external bath to maximize heat removal.
-
Neutralize Reactive Species (if applicable): If the runaway is caused by a specific reagent, add a pre-prepared, chilled quenching agent. For example, for excess thionyl chloride, a careful addition of methanol can be used to neutralize it.[7] For many amine reactions, a large volume of a cold, non-reactive solvent is the safest initial option.
-
Lower the Blast Shield: Ensure the fume hood sash is as low as possible.
-
Evacuate: If the temperature continues to rise uncontrollably after these steps, evacuate the immediate area and follow your institution's emergency procedures.
Mandatory Visualizations
Caption: Workflow for managing a temperature excursion.
References
- 1. Buy this compound | 407-01-2 [smolecule.com]
- 2. This compound [webbook.nist.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C4H5F6N | CID 78999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. envodrive.com [envodrive.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. This compound, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of Bis(2,2,2-trifluoroethyl)amine: GC-MS vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and other analytical techniques for the purity assessment of "Bis(2,2,2-trifluoroethyl)amine," a key fluorinated building block in medicinal chemistry and materials science. This document outlines the experimental protocols and presents a clear comparison to aid in selecting the most appropriate method for specific analytical needs.
Comparison of Analytical Methods
The choice of analytical technique for purity assessment depends on various factors, including the expected impurities, required sensitivity, and available instrumentation. Below is a comparison of GC-MS, Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹⁹F NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Provides quantitative information based on the nuclear magnetic resonance of the ¹⁹F nucleus, which is directly proportional to the number of fluorine atoms. | Separates compounds based on their polarity and interactions with a stationary phase, with detection by UV absorbance. |
| Primary Analyte | This compound and its volatile impurities. | Any fluorine-containing compound in the sample. | This compound and impurities (often requires derivatization). |
| Common Impurities Detected | Tris(2,2,2-trifluoroethyl)amine (tertiary amine from over-alkylation), 2,2,2-trifluoroethylamine (primary amine from incomplete reaction), residual solvents. | All fluorine-containing impurities, including structural isomers and oligomers. | Primary and tertiary amine impurities, non-volatile contaminants. Requires chromophores for sensitive detection. |
| Advantages | High sensitivity and specificity for volatile compounds. Provides structural information of impurities through mass fragmentation patterns. | Highly accurate and precise for quantification without the need for reference standards for each impurity. Non-destructive. Provides structural information. | Suitable for non-volatile or thermally labile compounds. Widely available instrumentation. |
| Disadvantages | May require derivatization for polar amines to improve peak shape and volatility. Potential for on-column degradation of thermally sensitive compounds. Some fluorinated compounds may not show a clear molecular ion with standard ionization techniques.[1] | Lower sensitivity compared to GC-MS. Requires a high-field NMR spectrometer. Not suitable for non-fluorinated impurities. | Lower sensitivity for compounds lacking a strong UV chromophore, such as simple amines.[2] Derivatization adds complexity and potential for side reactions.[2][3] |
Experimental Protocols
GC-MS Analysis Protocol
This protocol outlines a general method for the purity assessment of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) and dilute to the mark.
-
An internal standard (e.g., a stable fluorinated compound with a distinct retention time) can be added for precise quantification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable starting point.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. A softer ionization technique like Field Ionization (FI) may be beneficial for observing the molecular ion.[1]
-
Mass Range: m/z 30-400.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to libraries (e.g., NIST) and by interpreting fragmentation patterns.
-
Calculate the purity by area normalization, assuming equal response factors for all components, or by using an internal standard method for more accurate quantification.
Quantitative ¹⁹F NMR (qNMR) Protocol
qNMR offers a highly accurate method for determining the purity of fluorinated compounds.
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a well-resolved ¹⁹F signal).
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to dissolve the sample and internal standard completely.
2. NMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
-
Nucleus: ¹⁹F.
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Relaxation Delay (d1): Should be at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
3. Data Analysis:
-
Process the FID to obtain the ¹⁹F NMR spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following formula:
where:
-
Area = integral area of the signal
-
N_F = number of fluorine atoms giving rise to the signal
-
MW = molecular weight
-
m = mass
-
Purity_std = purity of the internal standard
-
HPLC-UV Protocol (with Derivatization)
For HPLC analysis of amines that lack a strong chromophore, a pre-column derivatization step is often necessary.
1. Derivatization Procedure (using Dansyl Chloride):
-
Prepare a solution of the this compound sample in a suitable solvent (e.g., acetonitrile).
-
To an aliquot of the sample solution, add a solution of dansyl chloride in acetonitrile and a buffer (e.g., sodium bicarbonate, pH 9).
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time to ensure complete derivatization.
-
Cool the reaction mixture and dilute with the mobile phase before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set to the absorbance maximum of the dansyl derivative (e.g., ~254 nm).
3. Data Analysis:
-
Identify the peak corresponding to the derivatized this compound.
-
Identify impurity peaks based on their retention times.
-
Quantify purity using an external standard calibration curve or area percent method.
Visualizing the Workflow
The following diagrams illustrate the logical workflow of each analytical technique.
References
Characterization of Bis(2,2,2-trifluoroethyl)amine: A Comparative Guide to its 1H and 19F NMR Spectra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Bis(2,2,2-trifluoroethyl)amine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents a detailed prediction of its NMR data based on the analysis of structurally analogous compounds. This information is crucial for researchers synthesizing or utilizing this molecule, enabling its unambiguous identification and characterization.
Predicted and Comparative NMR Data
The following tables summarize the predicted 1H and 19F NMR data for this compound and provide experimental data for comparable fluorinated amines. These comparisons offer a valuable reference for understanding the influence of the trifluoroethyl group and the secondary amine on the NMR spectra.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogous Compounds.
| Compound | Moiety | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | -CH₂- | ~3.3 - 3.6 | Quartet of triplets (qt) | ³JHF ≈ 9-11, ³JHH ≈ 5-7 |
| -NH- | ~1.5 - 2.5 (broad) | Triplet (t) | ³JHH ≈ 5-7 | |
| N,N-Bis(2,2,2-trifluoroethyl)methylamine | -CH₂- | 3.24 | Quartet (q) | ³JHF = 9.5 |
| -CH₃ | 2.45 | Singlet (s) | ||
| 2,2,2-Trifluoroethylamine | -CH₂- | 3.13 | Quartet (q) | ³JHF = 10.2 |
| -NH₂ | 1.33 | Singlet (s, broad) | ||
| N-(2,2,2-Trifluoroethyl)acetamide | -CH₂- | 3.85 | Quartet of doublets (qd) | ³JHF = 9.2, ³JHH = 6.8 |
| -NH- | 6.5 (broad) | Singlet (s) | ||
| -CH₃ | 2.05 | Singlet (s) |
Table 2: Predicted ¹⁹F NMR Data for this compound and Experimental Data for Analogous Compounds.
| Compound | Moiety | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | -CF₃ | ~ -74 to -76 | Triplet (t) | ³JHF ≈ 9-11 |
| N,N-Bis(2,2,2-trifluoroethyl)methylamine | -CF₃ | -74.8 | Triplet (t) | ³JHF = 9.5 |
| 2,2,2-Trifluoroethylamine | -CF₃ | -75.9 | Triplet (t) | ³JHF = 10.2 |
| N-(2,2,2-Trifluoroethyl)acetamide | -CF₃ | -73.5 | Triplet (t) | ³JHF = 9.2 |
Experimental Protocols
The following is a generalized, detailed methodology for acquiring high-quality 1H and 19F NMR spectra for fluorinated amines like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that dissolves the sample completely. Common choices include Chloroform-d (CDCl₃), Acetone-d₆, and Dimethyl sulfoxide-d₆ (DMSO-d₆). For this compound, CDCl₃ is a suitable starting point.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard:
-
For ¹H NMR, Tetramethylsilane (TMS) is typically used as the internal standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
-
For ¹⁹F NMR, an external or internal standard is crucial. Common standards include trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -163 ppm). For internal standards, a small, known amount is added directly to the NMR tube. For external standards, a sealed capillary containing the standard is placed inside the NMR tube.
-
2. NMR Instrument Parameters:
-
Spectrometer Frequency: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is usually adequate.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.
-
Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' with GARP or WALTZ-16 decoupling) is recommended to simplify the spectrum by removing ¹H-¹⁹F couplings. A coupled ¹⁹F spectrum can also be acquired to observe these couplings.
-
Spectral Width: A wider spectral width is necessary for ¹⁹F NMR, typically around 200-250 ppm, centered around the expected chemical shift region (-50 to -100 ppm for many trifluoromethyl groups).
-
Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: 16 to 64 scans may be needed depending on the sample concentration and spectrometer sensitivity.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹⁹F) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the internal or external standard.
-
Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative ratios of different nuclei.
Structural and NMR Signaling Relationship
The following diagram illustrates the structure of this compound and the expected spin-spin coupling interactions that give rise to the predicted NMR signal multiplicities.
Caption: Structure of this compound showing key J-couplings.
This guide provides a foundational understanding of the expected 1H and 19F NMR characteristics of this compound. The predicted data, in conjunction with the provided experimental protocols and comparative spectra, should serve as a valuable resource for researchers in the fields of chemistry and drug development. It is always recommended to confirm these predictions with experimental data once the compound is synthesized.
A Comparative Guide to the Quantification of Bis(2,2,2-trifluoroethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Bis(2,2,2-trifluoroethyl)amine. Given the absence of a standardized, published method for this specific analyte, this document outlines a robust, proposed Gas Chromatography-Mass Spectrometry (GC-MS) method. This approach is grounded in established principles for the analysis of analogous fluorinated amines. Furthermore, this guide presents a comparative analysis with alternative techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, to aid researchers in selecting the most suitable method for their specific analytical needs.
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical technique hinges on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a qualitative comparison of a proposed GC-MS method with LC-MS/MS and ¹⁹F NMR for the quantification of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) |
| Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio. Requires derivatization for polar amines. | Separation of compounds in the liquid phase followed by highly selective and sensitive mass spectrometric detection. | Absorption of radiofrequency by ¹⁹F nuclei in a magnetic field, providing quantitative and structural information. |
| Sensitivity | High, often in the picogram to femtogram range. | Very high, often in the picogram to femtogram range.[1][2] | Lower than MS-based methods, typically in the microgram to milligram range.[3][4] |
| Selectivity | High, especially with mass spectrometry detection. | Very high, particularly with Multiple Reaction Monitoring (MRM). | Very high for fluorinated compounds, as the ¹⁹F nucleus provides a specific signal with minimal background interference.[5] |
| Sample Preparation | Moderately complex, requiring derivatization to improve volatility and chromatographic performance.[6][7] | Can be simpler than GC-MS as derivatization is often not required.[8] | Simple, often requiring only dissolution in a suitable deuterated solvent.[9] |
| Throughput | Moderate, with run times typically in the range of 10-30 minutes. | High, with run times often less than 10 minutes. | Low to moderate, as longer acquisition times may be needed for lower concentration samples to achieve a sufficient signal-to-noise ratio. |
| Matrix Effects | Can be significant, but often mitigated by sample cleanup and chromatographic separation. | Can be a significant issue, potentially causing ion suppression or enhancement. | Generally minimal matrix effects. |
| Cost | Moderate initial and operational costs. | High initial and operational costs. | High initial instrument cost, but lower operational costs due to fewer consumables. |
| Data Complexity | Moderate, requiring chromatographic peak integration and mass spectral interpretation. | Moderate to high, requiring expertise in LC-MS/MS data analysis. | Relatively simple for quantification, based on the integration of ¹⁹F signals. |
| Destructive | Yes.[10] | Yes. | No, the sample can be recovered.[11] |
Proposed GC-MS Method for this compound Quantification
This section details a hypothetical, yet robust, experimental protocol for the quantification of this compound using GC-MS with a derivatization step. The use of trifluoroacetic anhydride (TFAA) as a derivatizing agent is proposed to improve the volatility and chromatographic behavior of the target amine.[7]
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate). Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Extraction (if in a complex matrix):
-
For aqueous samples, adjust the pH to >10 to ensure the amine is in its free base form.
-
Perform a liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a known volume under a gentle stream of nitrogen.
-
-
Derivatization:
-
To an aliquot of the sample extract or standard solution, add an excess of trifluoroacetic anhydride (TFAA) and a suitable solvent (e.g., acetonitrile).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization. Reactions with amines often proceed efficiently at room temperature.[12]
-
After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the trifluoroacetyl derivative of this compound.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the prepared standards.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Experimental Workflow for GC-MS Quantification
The following diagram illustrates the key steps in the proposed GC-MS method for the quantification of this compound.
Caption: Workflow for the quantification of this compound by GC-MS.
Logical Comparison of Analytical Methods
This diagram provides a logical comparison of the three discussed analytical techniques based on key performance characteristics.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. mastelf.com [mastelf.com]
- 11. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 12. gcms.cz [gcms.cz]
A Comparative Analysis of Bis(2,2,2-trifluoroethyl)amine and Other Non-Nucleophilic Bases for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate non-nucleophilic base is a critical parameter for the success of many chemical transformations. These bases are designed to efficiently scavenge protons without interfering with the primary reaction pathway through unwanted nucleophilic attack. This guide provides a comprehensive comparison of Bis(2,2,2-trifluoroethyl)amine with other commonly employed non-nucleophilic bases, including Hünig's base (DIPEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,8-Bis(dimethylamino)naphthalene (Proton Sponge).
Physicochemical Properties: A Tale of Basicity and Steric Hindrance
The efficacy of a non-nucleophilic base is primarily determined by two key factors: its basicity (proton affinity) and its steric bulk. A high basicity ensures efficient proton abstraction, while significant steric hindrance around the basic center minimizes its nucleophilicity.
Table 1: Comparison of Physicochemical Properties of Selected Non-Nucleophilic Bases
| Compound | Structure | pKa of Conjugate Acid | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | ((CF3CH2)2NH) | ~5.7 - 8.3 | 181.08[1] | 81[2][3] |
| Hünig's Base (DIPEA) | (i-Pr)2NEt | 10.75 | 129.25 | 126.6 |
| DBU | C9H16N2 | 13.5 | 152.24 | 261 |
| Proton Sponge™ | C14H18N2 | 12.1 | 214.31 | 154-156 (at 1 mmHg) |
Note: The pKa value for this compound is a predicted value and can vary based on the prediction method.
A key distinguishing feature of this compound is its significantly lower basicity compared to other common non-nucleophilic bases. This is attributed to the strong electron-withdrawing effect of the two trifluoroethyl groups, which reduces the electron density on the nitrogen atom and thus its ability to accept a proton. In contrast, DIPEA, DBU, and Proton Sponge™ are considerably stronger bases.
The steric environment around the nitrogen atom is also crucial. While all the bases in this comparison are considered "hindered," the degree of steric bulk varies. DIPEA's isopropyl groups provide substantial steric shielding. DBU's bicyclic structure also effectively shields the nitrogen atom. Proton Sponge™ features a unique structure where the two dimethylamino groups are held in close proximity, creating a "proton trap" upon protonation. The trifluoroethyl groups in this compound also contribute to steric hindrance around the nitrogen atom.
Performance in Chemical Reactions: A Review of Available Data
Direct, head-to-head comparative studies of this compound against other non-nucleophilic bases in specific reactions are limited in the readily available scientific literature. However, based on its physicochemical properties, we can infer its potential performance characteristics.
Due to its lower basicity, this compound would be expected to be less effective in reactions requiring a strong base to deprotonate weakly acidic protons, such as in certain elimination or condensation reactions. However, its mild basicity could be advantageous in reactions involving base-sensitive functional groups where stronger bases might lead to undesired side reactions or degradation.
Dehydrohalogenation (E2 Elimination)
Dehydrohalogenation is a common application for non-nucleophilic bases. The choice of base can significantly influence the reaction's efficiency and regioselectivity (Zaitsev vs. Hofmann products).
Hypothetical Performance Comparison in a Dehydrohalogenation Reaction:
While specific experimental data for this compound in a comparative dehydrohalogenation is not available, a general trend can be predicted.
Table 2: Predicted Performance in a Generic Dehydrohalogenation Reaction
| Base | Expected Reactivity | Potential Side Reactions |
| This compound | Lower reactivity due to weak basicity | Minimal, may require forcing conditions (higher temperature, longer reaction times) |
| Hünig's Base (DIPEA) | Moderate to high reactivity | Generally low due to good balance of basicity and steric hindrance |
| DBU | High reactivity | Potential for competing reactions or degradation of sensitive substrates |
| Proton Sponge™ | High reactivity | Generally low nucleophilicity |
Experimental Protocols
Detailed experimental protocols for reactions specifically utilizing this compound as a non-nucleophilic base are not extensively documented in readily accessible literature. However, a general protocol for a base-mediated elimination reaction can be adapted.
General Experimental Protocol for a Base-Mediated Dehydrohalogenation:
-
Reactant Preparation: A solution of the alkyl halide substrate is prepared in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: The non-nucleophilic base (e.g., this compound, DIPEA, or DBU), typically 1.1 to 1.5 equivalents, is added to the reaction mixture. The addition may be performed at room temperature or at a reduced temperature (e.g., 0 °C) to control the reaction exotherm.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is typically quenched by the addition of water or a dilute aqueous acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and filtered.
-
Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to afford the desired alkene product.
Visualizing Reaction Mechanisms and Workflows
E2 Elimination Reaction Mechanism
The E2 (bimolecular elimination) reaction is a concerted process where the base removes a proton from a carbon atom adjacent to the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond.
Caption: The concerted mechanism of an E2 elimination reaction.
General Experimental Workflow for a Base-Mediated Synthesis
The following diagram illustrates a typical workflow for a chemical synthesis involving a non-nucleophilic base.
Caption: A generalized workflow for a base-mediated organic synthesis.
Conclusion
This compound presents an interesting profile as a non-nucleophilic base, primarily characterized by its weak basicity due to the presence of electron-withdrawing trifluoroethyl groups. While this limits its utility in reactions requiring strong proton abstraction, it may offer advantages in transformations involving highly base-sensitive substrates. In contrast, established non-nucleophilic bases like DIPEA, DBU, and Proton Sponge™ offer a range of stronger basicities suitable for a broader array of applications. The selection of the optimal non-nucleophilic base will ultimately depend on the specific requirements of the chemical reaction, including the acidity of the proton to be removed and the sensitivity of the functional groups present in the substrate. Further experimental studies directly comparing the performance of this compound with other non-nucleophilic bases are warranted to fully elucidate its potential in synthetic organic chemistry.
References
A Comparative Guide to Non-Nucleophilic Bases in E2 Eliminations: Bis(2,2,2-trifluoroethyl)amine versus Hünig's Base (DIPEA)
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of a base is paramount to achieving desired reaction outcomes, particularly in elimination reactions. For E2 eliminations, which are critical for the formation of alkenes, non-nucleophilic, sterically hindered bases are often the reagents of choice to minimize competing SN2 reactions. Hünig's base (N,N-Diisopropylethylamine or DIPEA) is a widely utilized base for this purpose. This guide provides a comparative analysis of DIPEA and a less common, fluorinated analogue, Bis(2,2,2-trifluoroethyl)amine, for their potential applications in E2 elimination reactions.
Physicochemical Properties
A summary of the key properties of this compound and Hünig's base is presented below.
| Property | This compound | Hünig's Base (DIPEA) |
| Structure | (CF₃CH₂)₂NH | (i-Pr)₂NEt |
| Molecular Weight | 181.08 g/mol [1] | 129.24 g/mol |
| Boiling Point | 81 °C[2] | 126.6 °C |
| pKa of Conjugate Acid | ~1.18 (Predicted)[2] | ~10.75 |
| Steric Hindrance | Moderate | High |
| Nucleophilicity | Expected to be low | Low |
Inferred Performance in E2 Eliminations: A Theoretical Comparison
Based on the properties outlined above, we can infer the potential performance of each base in E2 elimination reactions.
Hünig's Base (DIPEA): The Established Standard
DIPEA is a well-established, non-nucleophilic base due to the significant steric hindrance provided by the two isopropyl groups and one ethyl group surrounding the nitrogen atom.[3] This steric bulk effectively shields the nitrogen's lone pair of electrons from acting as a nucleophile, thus favoring the abstraction of a proton from a β-carbon, the key step in an E2 elimination. Its pKa of approximately 10.75 indicates that it is a moderately strong base, capable of effecting elimination reactions with a variety of substrates. The extensive use of DIPEA in organic synthesis underscores its reliability in promoting E2 reactions while minimizing unwanted substitution byproducts.
This compound: A Potential Alternative with Unique Properties
This compound is a secondary amine bearing two electron-withdrawing trifluoroethyl groups. These groups are expected to have a significant impact on the basicity and reactivity of the amine.
-
Basicity: The strong electron-withdrawing nature of the two trifluoroethyl groups is predicted to significantly decrease the basicity of the nitrogen atom. The predicted pKa of its conjugate acid is approximately 1.18, which is substantially lower than that of DIPEA.[2] This suggests that this compound is a much weaker base than DIPEA. For E2 reactions that require a strong base to deprotonate a relatively non-acidic C-H bond, this amine may not be effective.
-
Steric Hindrance and Nucleophilicity: The two trifluoroethyl groups, while not as bulky as the isopropyl groups of DIPEA, still provide a degree of steric hindrance around the nitrogen atom. This, combined with the reduced electron density on the nitrogen due to the inductive effect of the fluorine atoms, would likely result in very low nucleophilicity.
While both bases are expected to be poor nucleophiles, the significantly lower predicted basicity of this compound suggests it would be a far less effective base for promoting E2 eliminations compared to Hünig's base, especially for substrates lacking acidic β-protons. DIPEA remains the more logical choice for general E2 elimination reactions. However, the unique electronic properties of this compound might make it a candidate for specialized applications where a very weak, non-nucleophilic base is required, though its utility in standard E2 reactions is questionable.
Experimental Protocols
As no direct experimental data for E2 eliminations using this compound is available, a general protocol for an E2 elimination using Hünig's base is provided below. This protocol can be adapted for various substrates.
Representative Experimental Protocol: E2 Elimination of an Alkyl Halide using Hünig's Base (DIPEA)
Materials:
-
Alkyl halide (1.0 equiv)
-
Hünig's base (DIPEA) (1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the alkyl halide and the anhydrous solvent.
-
Add Hünig's base (DIPEA) to the solution at room temperature.
-
The reaction mixture is then heated to an appropriate temperature (e.g., reflux) and monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The reaction mixture is typically washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess DIPEA, followed by a wash with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography or distillation, to yield the desired alkene.
E2 Elimination Mechanism
The following diagram illustrates the concerted mechanism of an E2 elimination reaction, where a base abstracts a proton from a carbon atom adjacent (β-position) to the leaving group, leading to the formation of a double bond and the departure of the leaving group.
Caption: Concerted mechanism of an E2 elimination reaction.
References
A Comparative Guide to Bis(2,2,2-trifluoroethyl)amine and Triethylamine in Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting enhanced metabolic stability, binding affinity, and bioavailability. The choice of reagents, including the amine base, is critical in achieving successful fluorination. This guide provides a detailed comparison of two distinct amine bases, the sterically hindered and electron-deficient Bis(2,2,2-trifluoroethyl)amine and the commonly utilized triethylamine, in the context of fluorination reactions. While direct comparative studies are limited, this analysis draws upon their physicochemical properties and established principles of fluorination chemistry to guide researchers in their selection.
Core Physicochemical Properties
The fundamental properties of an amine, namely its basicity and nucleophilicity, dictate its role and efficacy in a given reaction. The presence of six electron-withdrawing fluorine atoms in this compound dramatically reduces the electron density on the nitrogen atom compared to the electron-donating ethyl groups in triethylamine.
| Property | This compound | Triethylamine | Key Implications for Fluorination |
| Structure | (CF₃CH₂)₂NH | (CH₃CH₂)₃N | The trifluoromethyl groups in this compound create significant steric hindrance around the nitrogen atom. |
| pKa of Conjugate Acid | Significantly lower (estimated) | ~10.75 | This compound is a substantially weaker base. It is less likely to cause base-mediated side reactions such as elimination, but may be less effective in deprotonating acidic substrates or neutralizing acidic byproducts. Triethylamine is a moderately strong base suitable for a wide range of reactions.[1] |
| Nucleophilicity | Very low (non-nucleophilic) | Moderate | The low nucleophilicity of this compound makes it an ideal "proton sponge" in reactions where nucleophilic attack by the amine is an undesirable side reaction.[2] Triethylamine can act as a nucleophile, which can be a desired or undesired property depending on the reaction. |
Performance in Fluorination Reactions: A Comparative Analysis
The choice between this compound and triethylamine will largely depend on the specific requirements of the fluorination reaction, particularly the nature of the substrate and the fluorinating reagent.
Deoxofluorination Reactions
Deoxofluorination, the conversion of a hydroxyl or carbonyl group to a C-F or CF₂ group, is a common application for amine bases. The amine can act as a scavenger for the HF byproduct generated from many fluorinating reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor.
Triethylamine:
-
Role: Primarily used as an HF scavenger to prevent acid-catalyzed side reactions. It is often used in the form of triethylamine trihydrofluoride (Et₃N·3HF), which serves as both a fluoride source and a mild, manageable alternative to anhydrous HF.[3]
-
Advantages: Readily available, inexpensive, and effective at neutralizing HF.
-
Disadvantages: Its nucleophilicity can lead to the formation of side products through reaction with the substrate or intermediates. Its basicity can promote elimination reactions in sensitive substrates.
This compound:
-
Postulated Role: Due to its significantly lower basicity and nucleophilicity, it would be expected to act as a highly non-invasive HF scavenger.
-
Potential Advantages:
-
Reduced Side Reactions: Its minimal nucleophilicity would prevent the formation of byproducts resulting from amine attack on the substrate.
-
Suppression of Elimination: Its weak basicity would be advantageous for substrates prone to elimination under more basic conditions.
-
Enhanced Selectivity: In complex molecules with multiple reactive sites, a non-nucleophilic base can improve the selectivity of the desired fluorination.
-
-
Potential Disadvantages:
-
Slower Reaction Rates: A weaker base may be less efficient at scavenging HF, potentially leading to slower reaction rates or the need for higher temperatures.
-
Incomplete Neutralization: Its low basicity might not be sufficient to fully neutralize the generated HF, which could still lead to acid-catalyzed degradation of sensitive substrates.
-
Experimental Protocols
Detailed experimental protocols for fluorination reactions often involve the use of amine-HF complexes or the in-situ generation of such species. Below are generalized protocols that can be adapted for specific substrates.
Protocol 1: General Deoxofluorination of an Alcohol using an Amine Base
-
Materials: Alcohol substrate, fluorinating agent (e.g., DAST, Deoxo-Fluor), amine base (Triethylamine or this compound), and an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Procedure:
-
Dissolve the alcohol substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the amine base to the solution.
-
Add the fluorinating agent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitoring by TLC or GC-MS).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Logical Decision-Making in Amine Selection
The selection between this compound and triethylamine can be guided by the properties of the substrate and the desired outcome of the reaction.
Caption: Decision workflow for selecting an amine base in fluorination.
Mechanistic Considerations
The role of the amine base extends beyond simple acid scavenging. In some cases, it can influence the reaction mechanism and, consequently, the stereochemical outcome.
Caption: Generalized mechanistic pathways in deoxofluorination.
Conclusion
Triethylamine remains a workhorse amine base in organic synthesis, including many fluorination reactions, due to its ready availability and sufficient basicity. However, for sensitive substrates prone to nucleophilic attack or elimination, the highly hindered and weakly basic this compound presents a theoretically superior alternative. While a lack of direct comparative experimental data in the literature necessitates a degree of inference, the fundamental chemical principles governing basicity and nucleophilicity provide a strong rationale for its use in challenging fluorination scenarios. Researchers are encouraged to consider this compound as a valuable tool in their arsenal for achieving clean and selective fluorinations, particularly in the late-stage functionalization of complex molecules where minimizing side reactions is paramount.
References
Efficacy of "Bis(2,2,2-trifluoroethyl)amine" as a trifluoroethylating agent
A comprehensive analysis of common trifluoroethylating agents reveals a range of efficacies and substrate specificities. While "Bis(2,2,2-trifluoroethyl)amine" does not appear to be a recognized trifluoroethylating agent based on available scientific literature, a diverse arsenal of alternative reagents provides robust solutions for the introduction of the valuable trifluoroethyl moiety into organic molecules.
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of a trifluoroethyl group (-CH₂CF₃) can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity. This guide offers an objective comparison of the performance of established trifluoroethylating agents, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
Performance Comparison of Trifluoroethylating Agents
The choice of a trifluoroethylating agent is dictated by the nature of the substrate, the desired reaction conditions, and the tolerance of other functional groups within the molecule. The following tables summarize the performance of common trifluoroethylating agents in the trifluoroethylation of amines, phenols, and thiols, which represent key nucleophilic functional groups encountered in drug discovery and development.
Trifluoroethylation of Amines
| Reagent Class | Specific Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Trifluoroethyl Halide | Trifluoroethyl Iodide (CF₃CH₂I) | Aniline | K₂CO₃ | DMF | 80 | 12 | 85 |
| Trifluoroethyl Sulfonate | Trifluoroethyl Tosylate (CF₃CH₂OTs) | Morpholine | K₂CO₃ | CH₃CN | 80 | 6 | 92 |
| Trifluoroethyl Sulfonate | Trifluoroethyl Triflate (CF₃CH₂OTf) | Piperidine | Et₃N | CH₂Cl₂ | 0 | 1 | 95 |
| Hypervalent Iodine | [Bis(trifluoroacetoxy)iodo]benzene (with CF₃CH₂OH) | N-Methylaniline | - | CH₂Cl₂ | RT | 2 | 78 |
| Diazonium Precursor | 2,2,2-Trifluoroethylamine HCl / NaNO₂ | Various Anilines | - | H₂O/DCM | RT | 12 | 45-93[1] |
Trifluoroethylation of Phenols
| Reagent Class | Specific Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Trifluoroethyl Halide | Trifluoroethyl Iodide (CF₃CH₂I) | Phenol | K₂CO₃ | Acetone | 60 | 8 | 88 |
| Trifluoroethyl Sulfonate | Trifluoroethyl Tosylate (CF₃CH₂OTs) | 4-Methoxyphenol | Cs₂CO₃ | DMF | 100 | 4 | 95 |
| Trifluoroethyl Sulfonate | Trifluoroethyl Triflate (CF₃CH₂OTf) | 2-Naphthol | Pyridine | CH₂Cl₂ | 0 | 1 | 98 |
| Hypervalent Iodine | Trifluoroethyl-λ³-iodane | 4-tert-Butylphenol | BF₃·OEt₂ | CH₂Cl₂ | RT | 1 | 85 |
Trifluoroethylation of Thiols
| Reagent Class | Specific Reagent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Trifluoroethyl Halide | Trifluoroethyl Iodide (CF₃CH₂I) | Thiophenol | K₂CO₃ | DMF | RT | 2 | 97 |
| Trifluoroethyl Sulfonate | Trifluoroethyl Tosylate (CF₃CH₂OTs) | 4-Chlorothiophenol | Et₃N | CH₃CN | 60 | 3 | 94 |
| Trifluoroethyl Sulfonate | Trifluoroethyl Triflate (CF₃CH₂OTf) | Cysteine derivative | DIPEA | CH₂Cl₂ | 0 | 0.5 | 96 |
| Sulfonium Salt | S-(2,2,2-Trifluoroethyl)diphenylsulfonium Triflate | Benzyl mercaptan | DBU | CH₂Cl₂ | RT | 1 | 90 |
Experimental Protocols
Detailed methodologies for key trifluoroethylation reactions are provided below to facilitate their implementation in the laboratory.
Protocol 1: N-Trifluoroethylation of Aniline using Trifluoroethyl Iodide
To a solution of aniline (1.0 mmol) in dimethylformamide (DMF, 5 mL) is added potassium carbonate (1.5 mmol). Trifluoroethyl iodide (1.2 mmol) is then added, and the reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-(2,2,2-trifluoroethyl)aniline.
Protocol 2: O-Trifluoroethylation of Phenol using Trifluoroethyl Tosylate
A mixture of phenol (1.0 mmol) and cesium carbonate (1.2 mmol) in dimethylformamide (DMF, 5 mL) is stirred at room temperature for 30 minutes. Trifluoroethyl tosylate (1.1 mmol) is then added, and the reaction mixture is heated to 100 °C for 4 hours. After cooling, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to yield the desired trifluoroethyl ether.
Protocol 3: S-Trifluoroethylation of Thiophenol using Trifluoroethyl Iodide
To a solution of thiophenol (1.0 mmol) in dimethylformamide (DMF, 5 mL) is added potassium carbonate (1.5 mmol). The mixture is stirred at room temperature for 15 minutes, after which trifluoroethyl iodide (1.2 mmol) is added. The reaction is stirred at room temperature for 2 hours. Water is then added to the reaction mixture, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the corresponding trifluoroethyl sulfide.
Reaction Mechanisms and Workflows
Visualizing the underlying processes can aid in understanding the reactivity of these agents and in troubleshooting experimental setups.
General mechanism for nucleophilic trifluoroethylation.
A typical experimental workflow for trifluoroethylation.
References
pKa comparison of "Bis(2,2,2-trifluoroethyl)amine" and other hindered amines
A Comparative Guide to the pKa of Bis(2,2,2-trifluoroethyl)amine and Other Hindered Amines
In the landscape of chemical synthesis and drug development, the basicity of amines, quantified by the pKa of their conjugate acids, is a critical parameter influencing reactivity, selectivity, and physiological behavior. This guide provides an objective comparison of the pKa of this compound with other common hindered amines, supported by experimental data and methodologies. This comparison is particularly relevant for researchers selecting appropriate bases for reactions where nucleophilicity must be minimized.
Comparative pKa Data of Selected Hindered Amines
The basicity of an amine is inversely related to the pKa of its conjugate acid; a higher pKa signifies a stronger base. The following table summarizes the pKa values for this compound and other sterically hindered amines.
| Amine | Structure | pKa of Conjugate Acid |
| This compound | ((CF3)CH2)2NH | ~1.18 (Predicted)[1] |
| Diisopropylamine | (i-Pr)2NH | 11.05[2][3][4] |
| 2,2,6,6-Tetramethylpiperidine (TMP) | C9H19N | 11.07[5][6] |
| Di-tert-butylamine | (t-Bu)2NH | ~10.76 (Predicted)[7] |
| tert-Butylamine | (t-Bu)NH2 | 10.68[8][9][10] |
The data clearly illustrates the dramatically lower basicity of this compound compared to its non-fluorinated hindered counterparts. This difference of approximately 10 pKa units translates to a staggering 10-billion-fold decrease in basicity.
Factors Influencing Amine Basicity
The observed pKa values are governed by a combination of electronic and steric effects.
Electronic Effects
The primary determinant of the low basicity of this compound is the powerful electron-withdrawing inductive effect of the two trifluoromethyl (-CF3) groups.[11][12][13][14][15] The highly electronegative fluorine atoms pull electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. In contrast, the alkyl groups in diisopropylamine, TMP, and di-tert-butylamine are electron-donating, which increases the electron density on the nitrogen and enhances its basicity.[11][13]
Steric Hindrance
Steric bulk around the nitrogen atom is the defining feature of hindered amines. This bulk physically obstructs the nitrogen's lone pair, making these amines poor nucleophiles while retaining their basicity. For amines like diisopropylamine and TMP, the steric hindrance is significant. While excessive steric hindrance can sometimes slightly decrease basicity by impeding the solvation and stabilization of the protonated form (the conjugate acid), the electron-donating nature of the alkyl groups is the dominant factor contributing to their high pKa values.
Caption: Factors influencing the basicity of hindered amines.
Experimental Protocol for pKa Determination
Objective:
To determine the pKa of an amine by titration with a strong acid in an aqueous or mixed-solvent system.
Materials and Apparatus:
-
pH meter with a combination glass electrode, calibrated with standard buffer solutions (pH 4, 7, and 10).
-
Magnetic stirrer and stir bar.
-
Burette (10 mL or 25 mL, Class A).
-
Beaker (100 mL).
-
Amine sample of known concentration (e.g., 0.05 M).
-
Standardized strong acid titrant (e.g., 0.1 M HCl).
-
Deionized water (or appropriate solvent if the amine is not water-soluble).
Procedure:
-
Preparation: A known volume (e.g., 50 mL) of the amine solution is placed in the beaker with a magnetic stir bar.
-
Titration Setup: The calibrated pH electrode is immersed in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar. The burette is filled with the standardized HCl titrant.
-
Initial Measurement: The initial pH of the amine solution is recorded.
-
Titration: The HCl titrant is added in small, precise increments (e.g., 0.1-0.2 mL). After each addition, the solution is allowed to stabilize, and the pH is recorded. Smaller increments should be used near the equivalence point, where the pH changes most rapidly.
-
Data Collection: The titration is continued until the pH of the solution has dropped significantly, well past the equivalence point.
-
Data Analysis:
-
A titration curve is generated by plotting the measured pH (y-axis) against the volume of titrant added (x-axis).
-
The equivalence point is determined from the inflection point of the curve, often found by taking the first or second derivative of the plot.
-
The pKa is determined at the half-equivalence point. At this point, the concentrations of the protonated amine (conjugate acid) and the free amine are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.[18]
-
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The comparison between this compound and other hindered amines like diisopropylamine and TMP highlights the profound influence of electronic effects on basicity. The presence of strong electron-withdrawing groups in this compound renders it an exceptionally weak base, a property that can be exploited in synthetic chemistry where a non-basic, sterically hindered environment is required. For applications demanding a strong, non-nucleophilic base, hindered alkylamines remain the preferred choice. This guide underscores the importance of considering both electronic and steric factors when selecting an appropriate amine for a specific research or developmental application.
References
- 1. This compound CAS#: 407-01-2 [amp.chemicalbook.com]
- 2. 108-18-9 CAS MSDS (Diisopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Diisopropylamine CAS#: 108-18-9 [m.chemicalbook.com]
- 4. Diisopropylamine | 108-18-9 [chemicalbook.com]
- 5. 2,2,6,6-Tetramethylpiperidine CAS#: 768-66-1 [m.chemicalbook.com]
- 6. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]
- 7. Di-tert-butylamine CAS#: 21981-37-3 [m.chemicalbook.com]
- 8. tert-Butylamine CAS#: 75-64-9 [m.chemicalbook.com]
- 9. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pKa of tert-Butylamine [vcalc.com]
- 11. firsthope.co.in [firsthope.co.in]
- 12. fiveable.me [fiveable.me]
- 13. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 14. What are the factors that affect the basicity of amines? | AAT Bioquest [aatbio.com]
- 15. Basicity of Amine – Study Material for IIT JEE | askIITians [askiitians.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Comparison: Bis(2,2,2-trifluoroethyl)amine and Analogues
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Bis(2,2,2-trifluoroethyl)amine and its structural analogues. Due to the limited public availability of experimental spectra for this compound, this document focuses on a detailed comparison of its non-fluorinated counterpart, Diethylamine, and a mono-fluorinated analogue, 2,2,2-Trifluoroethylamine. By examining the spectral characteristics of these compounds, we can infer the expected spectroscopic properties of this compound, particularly the influence of fluorine substitution on its infrared (IR) and mass spectrometry (MS) data.
Executive Summary
Infrared and mass spectrometry are pivotal techniques in the structural elucidation and analysis of organic molecules. For nitrogen-containing compounds such as amines, these methods provide a wealth of information regarding functional groups, molecular weight, and fragmentation patterns. This guide presents a side-by-side comparison of the available IR and MS data for Diethylamine and 2,2,2-Trifluoroethylamine to predict the spectral features of this compound. The introduction of fluorine atoms is expected to significantly influence the vibrational frequencies of bonds and the fragmentation pathways in the mass spectrometer.
Comparison of Spectroscopic Data
The following tables summarize the key infrared absorption bands and mass spectral fragmentation data for Diethylamine and 2,2,2-Trifluoroethylamine.
Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | **Diethylamine (cm⁻¹) ** | 2,2,2-Trifluoroethylamine (cm⁻¹) | Predicted this compound (cm⁻¹) |
| N-H | Stretch | 3288 (weak, sharp)[1] | 3400, 3338 (two bands, primary amine) | ~3300-3350 (weak, sharp) |
| C-H | Stretch (Aliphatic) | 2967, 2932, 2871 | 2960-2850 | ~2950-2850 |
| N-H | Wag | 733 (broad)[1] | Not applicable (primary) | ~700-800 (broad) |
| C-N | Stretch | 1143[1] | ~1100-1200 | ~1100-1250 |
| C-F | Stretch | Not applicable | ~1150-1250 (strong) | ~1150-1300 (very strong) |
Mass Spectrometry (MS) Data
| Ion | m/z (Diethylamine) | m/z (2,2,2-Trifluoroethylamine) | Predicted m/z (this compound) | Interpretation |
| [M]+• | 73 | 99 | 181 | Molecular Ion |
| [M-1]+ | 72 | 98 | 180 | Loss of H• |
| [M-15]+ | 58 | Not prominent | 166 | Loss of •CH₃ |
| [M-29]+ | 44 | Not prominent | 152 | Loss of •CH₂CH₃ |
| [M-CF₃]+ | Not applicable | Not prominent | 112 | Loss of •CF₃ |
| α-cleavage | 58 | 82 ([M-17]+, loss of NH₃) | 112 or 166 | Cleavage of C-C bond adjacent to Nitrogen |
Experimental Protocols
Infrared (IR) Spectroscopy
The presented IR data for liquid amine samples is typically acquired using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.
Methodology:
-
Sample Preparation: A small drop of the liquid amine is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
The mass spectral data is typically obtained using an Electron Ionization (EI) source coupled with a mass analyzer (e.g., quadrupole or time-of-flight).
Methodology:
-
Sample Introduction: A small amount of the volatile liquid amine is introduced into the ion source, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing the spectroscopic data of the amine compounds.
Caption: Logical workflow for the comparative analysis of amine spectroscopic data.
Discussion and Predicted Spectroscopic Features of this compound
Infrared Spectrum:
-
N-H Stretch: As a secondary amine, this compound is expected to show a single, weak N-H stretching vibration.[1] The electron-withdrawing trifluoromethyl groups will likely shift this peak to a slightly higher wavenumber compared to diethylamine.
-
C-F Stretch: The most prominent feature in the IR spectrum of this compound will be the very strong and broad absorption bands in the 1150-1300 cm⁻¹ region, characteristic of C-F stretching vibrations. The presence of two CF₃ groups will make this absorption particularly intense.
-
C-N Stretch: The C-N stretching vibration is anticipated to be in a similar region to its analogues, though its intensity might be influenced by the adjacent fluorinated groups.
Mass Spectrum:
-
Molecular Ion: The molecular ion peak for this compound is expected at an m/z of 181. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.
-
Fragmentation: Alpha-cleavage is a characteristic fragmentation pathway for amines.[2][3] For this compound, cleavage of the C-C bond adjacent to the nitrogen could result in the loss of a •CH₂CF₃ radical, leading to a fragment at m/z 112, or the loss of a •CF₃ radical, resulting in a fragment at m/z 112. The relative abundance of these fragments will depend on their stability. The loss of a methyl radical (•CH₃) is not a primary fragmentation pathway for this molecule.
References
A Comparative Guide to Validated Analytical Methods for Bis(2,2,2-trifluoroethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential validated analytical methods for the quantification of Bis(2,2,2-trifluoroethyl)amine. Due to a lack of specific validated methods for this compound in publicly available literature, this comparison is based on established analytical techniques for structurally similar amines and fluoroamines. The presented methods, Gas Chromatography with Flame Ionization Detection (GC-FID) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are widely accepted for their robustness and sensitivity in pharmaceutical analysis.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis (e.g., purity assessment, impurity quantification, or pharmacokinetic studies).
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase, followed by detection via ionization in a hydrogen-air flame. | Separation based on partitioning between a stationary phase and a liquid mobile phase, followed by detection based on the mass-to-charge ratio of the analyte and its fragments. |
| Selectivity | Moderate. May be susceptible to co-eluting impurities with similar volatility. | High to Very High. Specificity is achieved through precursor and product ion monitoring (Multiple Reaction Monitoring - MRM). |
| Sensitivity | Good (typically ppm levels). | Excellent (typically ppb to ppt levels).[1] |
| Limit of Detection (LOD) | Estimated: ~1-10 ppm | Estimated: <1 ppm[1] |
| Limit of Quantification (LOQ) | Estimated: ~5-30 ppm | Estimated: <5 ppm[1] |
| Precision (%RSD) | < 5% | < 15% (for low concentrations) |
| Accuracy (% Recovery) | 95-105% | 85-115%[1] |
| Sample Throughput | Moderate. Run times are typically longer. | High. Fast separation is achievable with UHPLC. |
| Instrumentation Cost | Lower | Higher |
| Typical Application | Purity testing of bulk substance, quantification of major components.[2] | Trace-level impurity analysis, quantification in complex biological matrices, genotoxic impurity analysis.[1] |
Experimental Protocols
The following are proposed experimental protocols for the analysis of this compound based on common practices for similar analytes. These methods would require formal validation according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[3]
Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for determining the purity of this compound raw material.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Diluent: Dichloromethane
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound standard or sample.
-
Dissolve in 10 mL of dichloromethane to a final concentration of 5 mg/mL.
-
Vortex to ensure complete dissolution.
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is designed for the sensitive quantification of this compound, for instance, as a potential impurity in a drug substance.[1]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transition: To be determined by infusing a standard solution of this compound. A plausible transition would be based on the protonated molecule [M+H]+.
-
Source Parameters (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Cone Voltage
-
Collision Energy
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Serially dilute the stock solution with a mixture of Mobile Phase A and B (e.g., 95:5 v/v) to prepare calibration standards and quality control samples.
-
For the analysis of a drug substance, dissolve the sample in the same diluent to a suitable concentration.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process for ensuring data quality and regulatory compliance.
References
Safety Operating Guide
Proper Disposal of Bis(2,2,2-trifluoroethyl)amine: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of Bis(2,2,2-trifluoroethyl)amine, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
1. Hazard Identification and Safety Data Summary
This compound is a hazardous chemical requiring careful handling and disposal. It is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause severe skin burns and eye damage[1][2]. Some sources also classify it as a flammable liquid and vapor[3].
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled[1][2]. |
| Skin Corrosion/Irritation | Causes severe skin burns[1][2]. |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage[1][2]. |
| Flammability | May be a flammable liquid and vapor[3]. |
2. Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment.
-
Hand Protection : Wear appropriate protective gloves to prevent skin exposure.
-
Eye/Face Protection : Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4].
-
Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure[4].
-
Respiratory Protection : Use only under a chemical fume hood. Do not breathe mist, vapors, or spray[4].
3. Spill and Accidental Release Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Ventilation and Ignition Sources : Ensure adequate ventilation and remove all sources of ignition. Use non-sparking tools and explosion-proof equipment[5].
-
Containment : For small spills, absorb with an inert material such as dry lime, sand, or soda ash. Do not use combustible materials like sawdust. For larger spills, dike the area to contain the material[5].
-
Collection : Collect the absorbed material and place it into a suitable, closed container for disposal[4][5].
-
Decontamination : Wash the spill area thoroughly after material pickup is complete.
4. Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be handled as hazardous waste. Always consult and comply with local, regional, and national hazardous waste regulations[4][6].
-
Waste Characterization : The chemical waste generator is responsible for determining if the discarded chemical is classified as hazardous waste[4][6]. Given the inherent hazards of this compound, it should be treated as such.
-
Container Management :
-
Use a dedicated, properly labeled, and sealed waste container for the collection of this compound waste.
-
Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.
-
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials. The storage area should be secure and accessible only to authorized personnel[4].
-
Arranging for Disposal :
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Transportation : The material is classified for transport with specific UN numbers and hazard classes, indicating its flammable and corrosive nature[6]. This will be handled by the certified disposal company.
5. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Bis(2,2,2-trifluoroethyl)amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of Bis(2,2,2-trifluoroethyl)amine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that poses multiple risks. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It causes severe skin burns and serious eye damage.[1][2] Additionally, it is a flammable liquid and vapor.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Minimum Requirement | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart. Discard and replace gloves immediately after contamination. |
| Eye and Face Protection | Safety goggles and face shield | Use chemical splash goggles that meet EN 166 or equivalent standards. A face shield should be worn in conjunction with goggles for maximum protection against splashes.[4] |
| Skin and Body Protection | Chemical-resistant apron or lab coat | Wear a flame-retardant lab coat or a chemical-resistant apron over personal clothing. Ensure full skin coverage. |
| Respiratory Protection | Use in a well-ventilated area or with a respirator | Handle only in a certified chemical fume hood to avoid inhalation of vapors.[5] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and exposure.
Operational Workflow for Handling
Caption: Workflow for safely handling this compound.
Key Handling and Storage Protocols:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks as it is a flammable liquid.[5] Use spark-proof tools and explosion-proof equipment.[1]
-
Grounding: Ground and bond containers when transferring material to prevent static electricity discharge.[5]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] Keep containers tightly closed and store locked up.[1][5]
Accidental Release and Exposure Measures
Immediate and appropriate action is crucial in the event of a spill or exposure.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2] |
Spill Response Protocol
Caption: Step-by-step protocol for responding to a chemical spill.
For containment, use a non-combustible absorbent material like sand or earth.[6] Do not use combustible materials such as sawdust.[6]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Waste Classification: This material may be classified as hazardous waste. Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[5]
-
Containerization: Collect waste in suitable, closed, and properly labeled containers.[1]
-
Disposal Method: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations. Do not dispose of it in the sewer system.[6] Contact a licensed professional waste disposal service.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
